Product packaging for 3-Bromo-5-iodo-1H-indazole(Cat. No.:CAS No. 885519-16-4)

3-Bromo-5-iodo-1H-indazole

Cat. No.: B1292451
CAS No.: 885519-16-4
M. Wt: 322.93 g/mol
InChI Key: WAQOXWKMCDTDEP-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIN2 B1292451 3-Bromo-5-iodo-1H-indazole CAS No. 885519-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOXWKMCDTDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646297
Record name 3-Bromo-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-16-4
Record name 3-Bromo-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, particularly as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. Due to the limited availability of experimental data for this specific molecule, some properties are predicted based on data from structurally related compounds.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 885519-16-4) are summarized below. It is important to note that while some data is reported by chemical suppliers, other values are predicted based on computational models due to a lack of comprehensive experimental studies.

PropertyValueSource
Molecular Formula C₇H₄BrIN₂--INVALID-LINK--[1], --INVALID-LINK--
Molecular Weight 322.93 g/mol --INVALID-LINK--[1][2]
Appearance Solid (predicted)General knowledge of similar small molecules
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Insoluble in water (predicted)Based on related compounds like 5-Bromo-3-fluoro-1H-indazole[3]
pKa Not reportedN/A
LogP (Predicted) Not reportedN/A

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts are based on the known effects of bromine and iodine substituents on the indazole ring. Spectra would typically be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR (400 MHz, DMSO-d₆):

  • ~13.5 ppm (s, 1H): N-H proton of the indazole ring. The chemical shift of this proton is highly dependent on solvent and concentration.

  • ~7.5 - 8.0 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern would likely result in complex splitting patterns (e.g., doublets and doublets of doublets).

¹³C NMR (100 MHz, DMSO-d₆):

  • ~110 - 150 ppm: Aromatic carbons of the indazole ring.

  • The carbon bearing the iodine (C5) would be significantly shielded, while the carbon bearing the bromine (C3) would also show a characteristic shift.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

  • Expected [M+H]⁺: 322.85 (for ⁷⁹Br) and 324.85 (for ⁸¹Br).

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation of indazoles. A likely precursor for this synthesis is 5-iodo-1H-indazole. The proposed synthesis involves the electrophilic bromination at the C3 position of the indazole ring.

Proposed Synthesis of this compound

A potential synthetic pathway is the direct bromination of 5-iodo-1H-indazole. This method is analogous to the synthesis of similar compounds like 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole[4].

G A 5-iodo-1H-indazole D Reaction at Room Temperature A->D B Brominating Agent (e.g., Br2, NBS) B->D C Reaction Solvent (e.g., DMF, Acetic Acid) C->D E Workup and Purification (e.g., Extraction, Crystallization) D->E F This compound E->F

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via electrophilic bromination of 5-iodo-1H-indazole.

Materials:

  • 5-iodo-1H-indazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • N,N-Dimethylformamide (DMF) or Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve 5-iodo-1H-indazole (1.0 equivalent) in a suitable solvent such as DMF or acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add the brominating agent, such as N-Bromosuccinimide (1.1 equivalents) or a solution of bromine in the same solvent, to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[5][6] Indazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[5][6][7]

Many indazole-containing compounds have been developed as potent kinase inhibitors for cancer therapy.[7][8] The substitution pattern on the indazole ring plays a crucial role in determining the specific kinase inhibitory profile and overall biological activity. The presence of two halogen atoms (bromine and iodine) at the 3 and 5 positions of this compound makes it an interesting candidate for further investigation in drug discovery programs, potentially as an intermediate for the synthesis of more complex kinase inhibitors.

G Indazole_Scaffold Indazole Scaffold Kinase_Inhibition Kinase Inhibition Indazole_Scaffold->Kinase_Inhibition Other_Activities Other Biological Activities (Anti-inflammatory, etc.) Indazole_Scaffold->Other_Activities Anti_Cancer Anti-Cancer Activity Kinase_Inhibition->Anti_Cancer

Caption: Biological significance of the indazole scaffold in drug discovery.

Conclusion

This compound is a halogenated indazole derivative with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a summary of its known characteristics and predicted behaviors based on analogous compounds. The proposed synthesis and characterization protocols offer a framework for researchers to produce and evaluate this compound. Given the established importance of the indazole scaffold in drug development, particularly in oncology, this compound represents a valuable building block for the exploration of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and biological potential.

References

3-Bromo-5-iodo-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 885519-16-4[1][2][3][4]

Molecular Formula: C₇H₄BrIN₂[1][5]

Molecular Weight: 322.93 g/mol [5]

PropertyValueReference
CAS Number885519-16-4[1][2][3][4]
Molecular FormulaC₇H₄BrIN₂[1][5]
Molecular Weight322.93 g/mol [5]

Introduction to 3-Bromo-5-iodo-1H-indazole

This compound is a halogenated derivative of the indazole scaffold, a prominent heterocyclic motif in medicinal chemistry. The indazole core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of bromine and iodine atoms at specific positions on the indazole ring offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Indazole derivatives, as a class, have garnered significant attention for their diverse pharmacological activities, including their roles as kinase inhibitors in oncology.[6][7] The strategic placement of halogens, as seen in this compound, can significantly influence the compound's physicochemical properties and its interaction with target proteins.

Synthesis and Experimental Protocols

General Synthetic Approach:

A plausible synthetic route would involve a two-step process starting from 5-iodo-1H-indazole:

  • Protection of the Indazole Nitrogen: The nitrogen at the 1-position of the indazole ring is often protected to control the regioselectivity of the subsequent bromination. Common protecting groups include tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP).

  • Regioselective Bromination: The protected 5-iodo-1H-indazole would then be subjected to bromination. Reagents like N-Bromosuccinimide (NBS) are commonly used for the regioselective introduction of a bromine atom at the 3-position of the indazole ring.

  • Deprotection: The final step would involve the removal of the protecting group to yield this compound.

Illustrative Experimental Workflow:

Below is a conceptual workflow for the synthesis, based on general procedures for similar compounds.

G cluster_synthesis Conceptual Synthesis of this compound start 5-iodo-1H-indazole protection Nitrogen Protection (e.g., Boc anhydride, DMAP) start->protection Step 1 bromination Regioselective Bromination (e.g., NBS) protection->bromination Step 2 deprotection Deprotection (e.g., TFA or HCl) bromination->deprotection Step 3 product This compound deprotection->product G cluster_pathway Hypothetical Signaling Pathway Inhibition compound This compound rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] This bicyclic heterocyclic scaffold, consisting of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in drugs with anti-inflammatory, anti-tumor, and anti-HIV activities.[2][4][5] Compounds like Pazopanib and Entrectinib, which are kinase inhibitors used in oncology, feature the indazole motif, highlighting its significance in drug design.[2][6]

3-Bromo-5-iodo-1H-indazole is a halogenated derivative that offers multiple sites for further chemical modification, making it an attractive starting material or intermediate for synthetic chemists. The presence of bromine and iodine atoms allows for diverse cross-coupling reactions to build molecular complexity. However, for any compound to advance in the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.

This guide provides a comprehensive overview of the essential considerations and methodologies for characterizing the solubility and stability of this compound.

Physicochemical Properties: Data Presentation

A precise understanding of solubility and stability is crucial for interpreting biological data and developing viable formulations. The following tables summarize the critical data that must be generated for this compound.

Solubility Data

Solubility is assessed in both aqueous and organic media. Aqueous solubility, particularly at physiological pH, is a key indicator of potential oral absorption. Solubility in organic solvents like dimethyl sulfoxide (DMSO) is important for handling and for preparing stock solutions for in vitro assays. Given the compound's structure, low aqueous solubility is anticipated.

Table 1: Thermodynamic Solubility of this compound

Solvent System Temperature (°C) Solubility (µg/mL) Method
Water 25 < 1 (Estimated) Shake-Flask / HPLC-UV
PBS (pH 7.4) 25 < 1 (Estimated) Shake-Flask / HPLC-UV
Simulated Gastric Fluid (pH 1.2) 37 < 5 (Estimated) Shake-Flask / HPLC-UV
Simulated Intestinal Fluid (pH 6.8) 37 < 1 (Estimated) Shake-Flask / HPLC-UV
DMSO 25 > 10,000 Visual Assessment

| Ethanol | 25 | ~500 | Shake-Flask / HPLC-UV |

Note: Values are placeholders and require experimental verification.

Stability Data

Stability testing evaluates the compound's susceptibility to degradation under various stress conditions, mimicking potential storage and physiological environments. A stability-indicating method, typically HPLC, is required to separate the parent compound from any degradants.[7]

Table 2: Chemical Stability of this compound after 72 hours

Condition Temperature (°C) % Parent Compound Remaining Degradants Observed Method
Aqueous Buffer (pH 2.0) 37 > 95% None Significant HPLC-UV
Aqueous Buffer (pH 7.4) 37 > 99% None Significant HPLC-UV
Aqueous Buffer (pH 9.0) 37 ~90% Minor Peaks HPLC-UV
3% H₂O₂ (Oxidative) 25 ~85% Multiple Peaks HPLC-UV
Solid State (40°C / 75% RH) 40 > 99% None Significant HPLC-UV

| Photostability (ICH Q1B) | 25 | > 98% | None Significant | HPLC-UV |

Note: Values are placeholders and require experimental verification.

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

Stability Assessment (Forced Degradation by HPLC)

Forced degradation studies are used to develop and validate a stability-indicating analytical method.[7][9]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 72 hours).

  • Sample Preparation: Neutralize acidic and basic samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using an HPLC system with a photodiode array (PDA) detector. The method should be optimized to achieve baseline separation between the parent peak and all degradation products.

  • Data Reporting: Calculate the percentage of the parent compound remaining and report the relative retention times and peak areas of any significant degradants.

Visualizations: Workflows and Pathways

Logical Relationship of Physicochemical Properties

The interplay between solubility, stability, and key drug development attributes is critical. Poor solubility can hinder absorption, while instability can lead to loss of efficacy and the formation of potentially toxic degradants.

logical_relationship cluster_properties Core Physicochemical Properties cluster_outcomes Drug Development Consequences Compound This compound Solubility Aqueous Solubility Compound->Solubility Stability Chemical Stability Compound->Stability Bioavailability Oral Bioavailability Solubility->Bioavailability Formulation Formulation Strategy Solubility->Formulation ShelfLife Product Shelf-Life Stability->ShelfLife Safety Safety Profile Stability->Safety Degradants Efficacy In Vivo Efficacy Bioavailability->Efficacy

Caption: Impact of core properties on drug development milestones.

General Experimental Workflow

The characterization of a new chemical entity follows a standardized workflow to ensure all critical data is captured systematically.

experimental_workflow cluster_synthesis Synthesis & QC cluster_screening Physicochemical Profiling cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound QC Purity & Identity Check (NMR, LC-MS, >95%) Synthesis->QC Solubility Kinetic & Thermodynamic Solubility Assays QC->Solubility LogP Lipophilicity (LogP/LogD) Determination QC->LogP Stability Forced Degradation & Solution Stability Solubility->Stability Permeability Permeability Assay (e.g., PAMPA) Solubility->Permeability Informs Dosing Solution Assay Primary Biological Assay Stability->Assay Informs Assay Conditions Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism

Caption: Standard workflow for early-phase compound characterization.

Hypothetical Signaling Pathway Involvement

Indazole derivatives frequently function as ATP-competitive kinase inhibitors.[2] A potential mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

signaling_pathway cluster_pathway Kinase Cascade Compound This compound (Hypothetical Inhibitor) RAF RAF Kinase Compound->RAF Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.

References

An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-iodo-1H-indazole. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related indazole derivatives and fundamental principles of NMR spectroscopy. The methodologies for acquiring such data are also detailed, providing a comprehensive resource for researchers in the field.

Molecular Structure and Numbering

The standard IUPAC numbering for the 1H-indazole ring system is utilized for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data

The predicted 1H NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of related substituted indazoles and the known electronic effects of halogen substituents on aromatic rings. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d6, which is commonly used for indazole derivatives to observe the exchangeable N-H proton.[1]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~13.5 - 14.0Broad Singlet-
H4~7.8 - 8.0Doublet~1.5 - 2.0
H6~7.5 - 7.7Doublet of DoubletsJ6,7 = ~8.5 - 9.0, J6,4 = ~0.5 - 1.0
H7~7.3 - 7.5Doublet~8.5 - 9.0

Rationale for Predictions:

  • H1: The N-H proton of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm in DMSO-d6.

  • H4: The proton at the C4 position is expected to be the most deshielded aromatic proton due to the anisotropic effects of the adjacent bromine at C3 and iodine at C5. It will likely appear as a doublet with a small meta-coupling to H6.

  • H6: The proton at C6 will be influenced by the adjacent iodine at C5 and will be coupled to H7 (ortho-coupling) and H4 (meta-coupling), resulting in a doublet of doublets.

  • H7: The proton at C7 is expected to be the most upfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H6.

Predicted 13C NMR Spectral Data

The predicted 13C NMR data are presented below. The chemical shifts are influenced by the electron-withdrawing and heavy atom effects of the bromine and iodine substituents.

CarbonPredicted Chemical Shift (δ, ppm)
C3~115 - 120
C3a~140 - 142
C4~128 - 130
C5~90 - 95
C6~130 - 132
C7~112 - 115
C7a~123 - 125

Rationale for Predictions:

  • C3: The carbon bearing the bromine atom is expected to be significantly shielded compared to an unsubstituted C3, but the direct attachment of the halogen will influence its chemical shift.

  • C3a and C7a: These are the bridgehead carbons and their chemical shifts are characteristic of the indazole ring system.

  • C4, C6, and C7: These protonated carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by the neighboring substituents.

  • C5: The carbon atom directly attached to the iodine (C5) is expected to be significantly shielded due to the heavy atom effect of iodine, resulting in a more upfield chemical shift compared to the other aromatic carbons.

Experimental Protocols

The following is a representative experimental protocol for acquiring 1H and 13C NMR spectra of an indazole derivative, based on standard laboratory practices.[1][2][3]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. 1H NMR Acquisition:

  • The spectrum would be recorded on a 400 or 500 MHz spectrometer.[3]

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional 1H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

  • The number of scans can range from 8 to 64, depending on the sample concentration.[1]

3. 13C NMR Acquisition:

  • The spectrum would be recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively.[3]

  • Acquire a proton-decoupled 13C spectrum to obtain singlets for all carbon signals.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the 13C isotope.[1]

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH2, and CH3 groups, although none are present in the core aromatic structure of the title compound.[1]

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction algorithm to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak.

  • Integrate the signals in the 1H spectrum to determine the relative number of protons.

  • Identify the precise chemical shift of each peak in both 1H and 13C spectra.

Workflow Visualization

The general workflow for the NMR analysis of an organic compound is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Tuning Tune and Shim Spectrometer->Tuning Acquire Acquire 1H and 13C Spectra Tuning->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Integration Integration (1H) Reference->Integration PeakPicking Peak Picking (1H & 13C) Reference->PeakPicking Integration->PeakPicking Assignment Structure Assignment PeakPicking->Assignment

Caption: General workflow for NMR analysis of an organic compound.

References

Mass Spectrometry Analysis of 3-Bromo-5-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 3-Bromo-5-iodo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted data based on the known mass spectrometric behavior of structurally related indazole derivatives and fundamental principles of mass spectrometry. The experimental protocols outlined are generalized for the analysis of small organic molecules of this class.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinctive molecular ion cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and the monoisotopic nature of iodine (¹²⁷I). The fragmentation pattern will likely be influenced by the cleavage of the C-Br and C-I bonds, as well as the indazole ring structure.

Predicted m/zIonNotes
351.8 / 353.8[M]⁺•Molecular ion radical cation, showing a characteristic 1:1 isotopic pattern for the single bromine atom.
352.8 / 354.8[M+H]⁺Protonated molecular ion, observable with soft ionization techniques like ESI, also showing the ~1:1 bromine isotopic pattern.
272.9[M-Br]⁺Fragment resulting from the loss of a bromine radical.
225.9[M-I]⁺Fragment resulting from the loss of an iodine radical.
196.0[M-Br-I]⁺Fragment resulting from the successive loss of bromine and iodine radicals.
145.0[C₇H₄N₂Br]⁺•Putative fragment containing the brominated indazole ring after cleavage.
117.0[C₇H₅N₂]⁺Indazole fragment after the loss of both halogens.

Experimental Protocols

The following provides a generalized experimental protocol for the mass spectrometric analysis of this compound. The specific parameters may require optimization based on the instrumentation used.

Objective: To determine the molecular weight and characterize the fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with a suitable ionization source.

1. Sample Preparation:

  • Weigh approximately 1-5 mg of this compound.

  • Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent system.

  • If using a soft ionization technique like Electrospray Ionization (ESI), the addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation for positive ion mode analysis.

2. Ionization Method:

The choice of ionization technique is critical and depends on the desired information.

  • Electron Ionization (EI): A hard ionization technique suitable for generating a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.[1][2] This method is often coupled with Gas Chromatography (GC-MS).[2][3]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[1][4] This is ideal for accurate molecular weight determination and is compatible with Liquid Chromatography (LC-MS).[1]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, also compatible with LC-MS, that is suitable for less polar compounds than ESI.[3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization method where the sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.[1] MALDI typically forms singly charged ions.[1]

3. Mass Spectrometry Parameters (Example for ESI-Q-TOF):

  • Ionization Mode: Positive (or negative, depending on the molecule's ability to be deprotonated).

  • Capillary Voltage: 3.5 - 4.5 kV

  • Sampling Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Desolvation Gas Flow (N₂): 600 - 800 L/hr

  • Mass Range: m/z 50 - 1000

  • Acquisition Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the molecular ion peak and its characteristic isotopic pattern to confirm the presence of bromine.

  • Analyze the MS/MS spectra to identify and propose structures for the major fragment ions.

  • Compare the observed fragmentation pattern with theoretical fragmentation pathways.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

G Predicted Fragmentation Pathway of this compound M [C₇H₄N₂BrI]⁺• m/z = 351.8/353.8 M_Br [C₇H₄N₂I]⁺ m/z = 272.9 M->M_Br - Br• M_I [C₇H₄N₂Br]⁺ m/z = 225.9/227.9 M->M_I - I• M_Br_I [C₇H₄N₂]⁺ m/z = 117.0 M_Br->M_Br_I - I• M_I->M_Br_I - Br•

Caption: Predicted fragmentation pathway of this compound.

G General Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute ionization Ionization (e.g., ESI, EI) dilute->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation spectrum->interpretation report Generate Report interpretation->report

Caption: General experimental workflow for mass spectrometry analysis.

References

A Technical Guide to the Potential Biological Activity of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the potential biological activities of 3-Bromo-5-iodo-1H-indazole based on the known activities of structurally related halogenated indazole derivatives. As of the writing of this guide, no direct experimental data on the biological activity of this compound has been published in the peer-reviewed scientific literature. The information presented herein is for research and informational purposes only.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic aromatic system allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Halogenation of the indazole ring, in particular, has been shown to be a viable strategy for modulating the potency and selectivity of these compounds. This guide explores the potential biological activities of the novel compound this compound by examining the established bioactivities of other bromo- and iodo-substituted indazole derivatives.

Potential Biological Activities of Halogenated Indazoles

The primary therapeutic potential of halogenated indazole derivatives lies in their activity as anticancer agents, often through the inhibition of protein kinases.[2][3]

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of substituted indazoles against a variety of human cancer cell lines.[2][4] The introduction of halogen atoms, such as bromine and iodine, at various positions on the indazole ring can significantly influence this activity. For instance, a series of novel polysubstituted indazoles showed interesting antiproliferative activity, with IC50 values ranging from 0.64 to 17 µM against A2780 and A549 cancer cell lines.[5] These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting mechanisms of action common to many cytotoxic agents.[5]

Kinase Inhibition

A significant number of indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[6] Indazole-based drugs like Axitinib and Pazopanib are approved kinase inhibitors used in cancer therapy.[2]

The indazole core can effectively mimic the hinge-binding region of ATP in the kinase domain.[6] Substitutions on the indazole ring, including halogens, play a critical role in optimizing potency and selectivity for specific kinases.[7] For example, various indazole derivatives have shown inhibitory activity against a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow.[6][8]

  • Polo-like Kinase 4 (PLK4): Involved in centriole duplication and cell cycle regulation.[9]

  • Checkpoint Kinase 1 (Chek1): A critical component of the DNA damage response pathway.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, migration, and differentiation.[10]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases, thereby possessing anticancer properties. The specific combination of bromine at the 3-position and iodine at the 5-position would likely confer a unique potency and selectivity profile that would require experimental validation.

Quantitative Bioactivity Data of Related Halogenated Indazoles

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of halogenated indazole derivatives against various cancer cell lines and protein kinases. This data provides a quantitative context for the potential potency of this compound.

Table 1: Antiproliferative Activity of Halogenated Indazole Derivatives against Human Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
Polysubstituted IndazolesA2780 (Ovarian)0.64 - 17[5]
Polysubstituted IndazolesA549 (Lung)0.64 - 17[5]
Indazole Derivative 2fMultiple Cancer Cell Lines0.23 - 1.15[4]
1H-indazole-3-amine Derivative 6oK562 (Leukemia)5.15[11]

Table 2: Kinase Inhibitory Activity of Halogenated Indazole Derivatives

Compound/Derivative ClassKinase TargetIC50 (nM)Reference
Indazole-based PLK4 Inhibitor C05PLK4< 0.1[9]
3-(indol-2-yl)indazole 21Chek10.30[7]
Indazole-pyrimidine derivative 13iVEGFR-234.5[6]
1H-Indazole-based DerivativesFGFR1-3800 - 90,000[10]

Experimental Protocols

The following are generalized methodologies for key experiments commonly employed to assess the biological activity of indazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (such as DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP.

  • Inhibitor Addition: The test compound is added at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a set period.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Conceptual Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation A This compound Synthesis & Characterization B Antiproliferation Screening (e.g., MTT Assay) A->B E Kinase Inhibition Assays A->E D Determine IC50 Values B->D C Panel of Cancer Cell Lines C->B H Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->H G Determine IC50/Ki Values E->G F Panel of Purified Kinases F->E G->H I Lead Compound Identification H->I

Caption: A conceptual workflow for the in vitro biological evaluation of this compound.

Representative Signaling Pathway: VEGFR Signaling

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a common target for indazole-based kinase inhibitors.[8] The following diagram illustrates a simplified representation of this pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR Binds Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway, a target for many indazole-based kinase inhibitors.

References

Initial Screening of 3-Bromo-5-iodo-1H-indazole in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.[1][2] Many indazole derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1][3] This technical guide outlines a comprehensive framework for the initial in vitro screening of a novel halogenated derivative, 3-Bromo-5-iodo-1H-indazole. Due to the absence of publicly available data on this specific compound, this document presents a hypothetical screening process, including detailed experimental protocols, illustrative data, and potential mechanisms of action based on the known activities of similar indazole-based molecules.

Introduction to Indazole Derivatives in Oncology

Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, with a notable impact on oncology.[2][4] Marketed drugs such as Axitinib and Pazopanib, which feature an indazole core, have validated this scaffold's utility in targeting receptor tyrosine kinases involved in angiogenesis and tumor progression.[2] The diverse biological activities of substituted indazoles make them a compelling subject for the development of new therapeutic agents.[5] This guide focuses on a hypothetical initial assessment of this compound, a compound with potential cytotoxic properties waiting to be elucidated.

Synthesis of this compound

While a specific synthesis for this compound is not detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for halogenating the indazole ring. A common strategy involves the direct halogenation of the indazole core. For instance, the synthesis of 6-Bromo-3-iodo-1H-indazole is achieved by treating 6-bromo-1H-indazole with iodine in the presence of a base like potassium hydroxide in DMF.[3][6]

A hypothetical synthetic workflow for the target compound could therefore begin with a commercially available 5-iodo-1H-indazole, which would then undergo bromination at the 3-position.

G cluster_synthesis Hypothetical Synthesis Workflow A 5-iodo-1H-indazole (Starting Material) C Reaction (Solvent, Base) A->C B Brominating Agent (e.g., Br2, NBS) B->C E Purification (Chromatography) C->E D This compound (Final Product) E->D

A proposed workflow for the synthesis of this compound.

In Vitro Cytotoxicity Screening

The initial evaluation of a novel compound's anticancer potential involves assessing its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[7]

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents:

  • Human cancer cell lines (e.g., A549 - lung, K562 - leukemia, PC-3 - prostate, HepG2 - liver).[5]

  • This compound (dissolved in DMSO).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or an acidic isopropanol solution).[8]

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated overnight to allow for attachment.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium is removed from the wells and replaced with the medium containing the compound dilutions. A vehicle control (DMSO) is also included.[8]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

A diagram illustrating the key steps of the MTT cytotoxicity assay workflow.
Hypothetical Data Presentation

The results of the initial screening are typically summarized in a table to compare the cytotoxic potency of the compound across different cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) of this compound
A549Lung Carcinoma8.2
K562Chronic Myeloid Leukemia5.1
PC-3Prostate Adenocarcinoma12.5
HepG2Hepatocellular Carcinoma15.8
HEK-293Normal Human Embryonic Kidney> 50

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Potential Mechanism of Action: Kinase Inhibition

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1][3] A common target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases. Inhibition of these receptors can disrupt downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Compound This compound Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Compound->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

A potential mechanism of action for an indazole derivative targeting a receptor tyrosine kinase.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro evaluation of this compound as a potential anticancer agent. Based on the established pharmacology of the indazole scaffold, this novel compound warrants investigation. The outlined cytotoxicity screening protocol offers a robust method for a preliminary assessment of its efficacy and selectivity. Should the hypothetical results hold, demonstrating potent activity in cancer cells with lower toxicity in normal cells, further studies would be justified. These would include more detailed mechanistic studies to identify the specific molecular targets and signaling pathways affected, as well as in vivo studies to evaluate its therapeutic potential in animal models.

References

An In-depth Technical Guide to 3-Bromo-5-iodo-1H-indazole: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic placement of bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its (potential) applications in drug discovery. While the indazole scaffold is prevalent in numerous biologically active molecules, specific biological data for this compound remains limited in publicly accessible literature.

Introduction

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The indazole core is a bioisostere of indole and can mimic its interactions with biological targets. The introduction of halogen atoms onto the indazole ring system provides crucial handles for medicinal chemists to explore and optimize the structure-activity relationships (SAR) of lead compounds. This compound, in particular, offers two distinct halogen atoms that can be selectively manipulated, enabling the synthesis of diverse compound libraries for drug discovery programs.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a singular "discovery" paper. However, its emergence in the scientific literature is closely tied to the broader exploration of functionalized indazoles for pharmaceutical applications. The synthesis of related bromo-iodo indazoles and other halogenated indazoles appears in patents and medicinal chemistry publications focused on the development of kinase inhibitors and other therapeutic agents.

The general strategy for synthesizing such compounds involves the initial preparation of a bromo-indazole precursor, followed by iodination at the C3 position. A review of synthetic methodologies indicates that the iodination of indazoles using N-iodosuccinimide (NIS) under basic conditions is a common and effective method. For instance, a 2017 review on C3-indazole functionalization mentions the preparation of 5-bromo-3-iodoindazole using NIS and potassium hydroxide in dichloromethane.[1] This suggests that the compound was likely first synthesized as an intermediate in a broader medicinal chemistry campaign rather than being the focus of a dedicated discovery effort.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 459133-66-5[2]
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol [2]
Melting Point 196 °C[2]
Appearance White to pale cream powder[3]
Purity ≥96.0% (by GC)[3]
InChI Key HTKXRTUKPXEALT-UHFFFAOYSA-N[3]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 4-bromo-2-methylaniline. The detailed experimental protocols for each step are provided below.

Synthesis of 5-Bromo-1H-indazole

This procedure is adapted from a documented synthesis of 5-bromo-1H-indazole.[4]

Materials:

  • 4-Bromo-2-methylaniline (95.0 g)

  • Chloroform (0.70 L)

  • Acetic anhydride (0.109 L)

  • Potassium acetate (14.6 g)

  • Isoamyl nitrite (0.147 L)

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Heptane

  • Magnesium sulfate

  • Silica gel

  • Celite

Procedure:

  • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40 °C.

  • Stir the solution for 50 minutes.

  • Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

  • Reflux the solution at 68 °C for 20 hours.

  • Cool the reaction mixture to 25 °C and distill off the volatiles under vacuum (30 mmHg, 30-40 °C).

  • Add water in portions (total of 225 mL) and continue the azeotropic distillation to remove residual volatiles.

  • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

  • Heat the mixture to 50-55 °C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

  • Cool the solution to 20 °C and basify to pH 11 by the slow addition of 50% sodium hydroxide solution, keeping the temperature below 37 °C.

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

  • Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.

  • Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during the distillation until a dry solid remains.

  • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole.

Expected Yield: 91.9 g (94%).[4]

Synthesis of this compound

This protocol is based on the general procedure for the iodination of bromo-indazoles.[1][5][6]

Materials:

  • 5-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Water

Procedure:

  • Dissolve 5-bromo-1H-indazole (1 equivalent) in dichloromethane or DMF.

  • Add potassium hydroxide (2 equivalents).

  • To this mixture, add a solution of N-iodosuccinimide (1.5 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Add saturated aqueous ammonium chloride solution.

  • The resulting precipitate is filtered, washed with water, and dried under vacuum to afford this compound.

Note: The exact yield for this specific transformation is not reported in the cited literature, but similar reactions proceed in good to excellent yields.[1]

Mandatory Visualizations

As no specific biological signaling pathway for this compound has been reported, the following diagram illustrates the synthetic workflow described in the experimental protocols.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-1H-indazole cluster_step2 Step 2: Iodination A 4-Bromo-2-methylaniline C Cyclization (Reflux in Chloroform) A->C B Acetic anhydride, Potassium acetate, Isoamyl nitrite B->C D 5-Bromo-1H-indazole C->D Yield: 94% E 5-Bromo-1H-indazole G Iodination (DCM or DMF) E->G F N-Iodosuccinimide (NIS), Potassium hydroxide (KOH) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The differential reactivity of the bromine and iodine atoms allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of various substituents at the C3 and C5 positions of the indazole core, facilitating the exploration of chemical space around the scaffold.

While specific biological data for this compound is scarce, its structural motif is found in compounds investigated as:

  • Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The functionalization of the 3- and 5-positions can be used to target specific pockets within the kinase active site to enhance potency and selectivity.[7][8]

  • Enzyme Inhibitors and Receptor Modulators: As a versatile scaffold, derivatives of this compound have the potential to be developed as inhibitors of other enzymes or as modulators of various receptors.[9]

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Drug_Discovery_Logic A This compound (Versatile Intermediate) B Selective C-I Functionalization (e.g., Sonogashira, Suzuki) A->B C Selective C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig) A->C D Diverse Library of 3,5-Disubstituted Indazoles B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Role of this compound in drug discovery.

Conclusion

References

Theoretical and Experimental Framework for the Analysis of 3-Bromo-5-iodo-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Halogenated Indazoles

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen atoms, such as bromine and iodine, into the indazole scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its biological activity. 3-Bromo-5-iodo-1H-indazole, with its distinct substitution pattern, presents an intriguing candidate for further investigation, particularly in the context of kinase inhibition and other therapeutic applications.

Computational and Theoretical Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the structural, electronic, and spectroscopic properties of novel molecules like this compound. These computational approaches provide insights that can guide synthetic efforts and help in the rational design of new drug candidates.

Predicted Molecular Geometry

The geometry of this compound can be optimized using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p). The resulting bond lengths and angles provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C3-Br1.89N1-N2-C3112.5
C5-I2.10N2-C3-C3a108.0
N1-N21.35C3-C3a-C7a106.5
N2-C31.33C4-C5-C6120.0
C3-C3a1.40C5-C6-C7121.0
C3a-C7a1.41C6-C7-C7a118.5
N1-C7a1.38C7-C7a-N1130.0

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be determined through rigorous computational analysis.

Electronic Properties

Understanding the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is crucial for predicting the molecule's reactivity and potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Dipole Moment2.5 D

Note: These values are hypothetical and would be derived from DFT calculations.

Spectroscopic Analysis (Predicted)

Computational methods can also predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which are essential for the characterization of the synthesized compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

Atom¹H Chemical Shift (ppm)Atom¹³C Chemical Shift (ppm)
H113.5C3115.0
H47.8C3a142.0
H67.5C4125.0
H77.9C590.0
C6130.0
C7110.0
C7a140.0

Note: NMR shifts are relative to a standard (e.g., TMS) and are hypothetical.

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for the halogenation of indazoles.

Proposed Synthesis of this compound

A plausible synthetic route could involve a two-step halogenation of a suitable indazole precursor. For instance, starting from 5-iodo-1H-indazole, a bromination step at the C3 position could be achieved.

Experimental Procedure (Illustrative):

  • Dissolution: Dissolve 5-iodo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Bromination: Cool the solution to 0°C and slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Methods

The synthesized this compound would be characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • X-ray Crystallography: To determine the precise three-dimensional structure if suitable crystals can be obtained.

Visualizations

The following diagrams illustrate the molecular structure, a hypothetical computational workflow, and a potential signaling pathway where this compound could be investigated.

Caption: Molecular structure of this compound.

computational_workflow start Define Molecular Structure (this compound) dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_prop spectroscopic_pred Spectroscopic Prediction (NMR, IR) geom_opt->spectroscopic_pred analysis Data Analysis and Interpretation freq_calc->analysis electronic_prop->analysis spectroscopic_pred->analysis end Conclusion and Further Studies analysis->end

Caption: Workflow for theoretical analysis.

signaling_pathway cluster_cell Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (RTK) substrate Downstream Substrate receptor->substrate Phosphorylation adp ADP receptor->adp response Cellular Response (e.g., Proliferation, Survival) substrate->response atp ATP atp->receptor inhibitor 3-Bromo-5-iodo- 1H-indazole inhibitor->receptor Inhibition

Caption: Hypothetical kinase inhibition pathway.

Conclusion and Future Directions

While specific theoretical studies on this compound are yet to be published, the framework outlined in this guide provides a robust starting point for its investigation. The combination of computational prediction and experimental validation is a powerful paradigm in modern drug discovery. Future work should focus on the actual synthesis and detailed characterization of this compound, followed by in vitro and in vivo studies to evaluate its biological activity. Such studies will elucidate the therapeutic potential of this compound and contribute to the growing body of knowledge on halogenated heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in cancer therapy.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[2][3] The strategic functionalization of the indazole nucleus via this method allows for the generation of diverse compound libraries crucial for structure-activity relationship (SAR) studies in drug discovery.[1]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 3-Bromo-5-iodo-1H-indazole, a versatile building block for the synthesis of novel indazole derivatives. The presence of two different halogen atoms at distinct positions on the indazole ring allows for selective, sequential cross-coupling reactions, offering a pathway to highly functionalized molecules. Generally, the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond, allowing for selective coupling at the C-5 position under carefully controlled conditions. Subsequent coupling at the C-3 position can then be achieved under more forcing conditions.

Key Reaction Components and Relationships

The success of the Suzuki-Miyaura coupling is dependent on the interplay of several key components. The following diagram illustrates these relationships.

G Key Components of Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reagents Reagents & Conditions cluster_product Product A 3-Bromo-5-iodo- 1H-indazole (Aryl Halide) H Coupled Product (e.g., 3-Bromo-5-aryl- 1H-indazole) A->H B Organoboron Reagent (e.g., Boronic Acid) B->H C Palladium Catalyst (e.g., Pd(PPh3)4) C->H D Ligand (Optional) (e.g., XPhos) E Base (e.g., K2CO3, Cs2CO3) E->H F Solvent (e.g., Dioxane/Water) F->H G Temperature & Inert Atmosphere G->H

Caption: Relationship between reactants, catalyst, and reagents in the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are proposed based on established procedures for similar halogenated indazoles.[1][2][4] Optimization may be required for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position (Iodine)

This protocol is designed to selectively couple a boronic acid at the more reactive 5-iodo position.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[1]

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Bromo-5-aryl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling at the C-3 Position (Bromine)

This protocol is for the subsequent coupling at the less reactive 3-bromo position of the product from Protocol 1, or for direct coupling if the C-5 position is not substituted. More forcing conditions are generally required.

Materials:

  • 3-Bromo-5-aryl-1H-indazole (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., Cs₂CO₃, 3 equiv)

  • Solvent (e.g., 1,4-dioxane or DMF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 3-Bromo-5-aryl-1H-indazole, the boronic acid, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,5-diaryl-1H-indazole.

Note on N-Protection: For some substrates, particularly in Heck and Sonogashira couplings, protection of the indazole N-H group (e.g., with a Boc or SEM group) may be necessary to prevent side reactions and catalyst inhibition.[5] For many Suzuki-Miyaura reactions, the coupling can proceed with the free (NH) indazole.[4]

Experimental Workflow

The general workflow for performing and analyzing the Suzuki-Miyaura coupling is outlined below.

G start Start prep Prepare Reactants: - this compound - Boronic Acid - Base & Solvent start->prep setup Reaction Setup: - Combine reactants in vessel - Degas with inert gas prep->setup addition Add Palladium Catalyst under inert atmosphere setup->addition reaction Heat and Stir (e.g., 80-120 °C) addition->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Quench (if necessary) - Extraction monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification analysis Characterization: - NMR - HRMS purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the selective Suzuki-Miyaura coupling at the C-5 and C-3 positions of the indazole core, based on literature for analogous compounds.[2][6][7] Actual yields will vary depending on the specific boronic acid used.

EntryHalogen PositionBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1C-5 (Iodine)Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285-95
2C-5 (Iodine)4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901280-90
3C-5 (Iodine)2-Furylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80875-85
4C-3 (Bromine)Phenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane1101670-80
5C-3 (Bromine)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane1101665-75
6C-3 (Bromine)2-Furylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane1001260-70

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality base or solvent, insufficient temperature.Use a fresh batch of catalyst, ensure the base is finely powdered and the solvent is anhydrous and deoxygenated. Increase the reaction temperature in increments.
Dehalogenation Presence of water or protic impurities, prolonged reaction time at high temperature.Use anhydrous solvents, minimize reaction time once the starting material is consumed.[1] Consider a different catalyst/ligand system (e.g., with XPhos).[3]
Homocoupling of Boronic Acid Reaction conditions favor boronic acid homocoupling.Ensure an inert atmosphere is maintained. Adjust the stoichiometry of the reactants.
Poor Selectivity (for di-halo substrate) Reaction conditions are too harsh, leading to coupling at both positions.For C-5 selectivity, use milder conditions (lower temperature, less active catalyst). Ensure slow addition of reagents if necessary.

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this compound, a key transformation for the synthesis of biologically active molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 3-Aryl-5-iodo-1H-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-1H-indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors for cancer therapy. The functionalization of the indazole ring, particularly at the 3- and 5-positions, is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl-5-iodo-1H-indazoles.

A proposed synthesis starting from 3-bromo-5-iodo-1H-indazole presents a significant chemoselectivity challenge. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of aryl halides typically follows the order I > Br > Cl. Consequently, the carbon-iodine bond at the 5-position would react preferentially over the carbon-bromo bond at the 3-position.

Therefore, a more chemically feasible and efficient two-step synthetic route is presented here, starting from the readily available 3-iodo-1H-indazole. This route involves an initial Suzuki-Miyaura cross-coupling to introduce the aryl group at the 3-position, followed by a regioselective iodination at the 5-position.

Synthetic Strategy

The recommended synthetic pathway involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between 3-iodo-1H-indazole and a variety of arylboronic acids to form the C3-aryl bond.

  • Regioselective Iodination: The introduction of an iodine atom at the 5-position of the 3-aryl-1H-indazole intermediate.

This approach allows for the modular synthesis of a diverse library of 3-aryl-5-iodo-1H-indazoles by varying the arylboronic acid in the first step.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1H-indazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various arylboronic acids.[1][2]

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or N,N-dimethylformamide (DMF))

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Degas the reaction mixture by bubbling a gentle stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be carried out using conventional heating with a reflux condenser or in a microwave reactor for accelerated reaction times.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Protocol 2: Regioselective Iodination of 3-Aryl-1H-indazoles

This protocol outlines the iodination of the 3-aryl-1H-indazole intermediate at the 5-position.

Materials:

  • 3-Aryl-1H-indazole (from Protocol 1)

  • Iodinating agent (e.g., N-iodosuccinimide (NIS) or Iodine (I₂))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or dichloromethane (CH₂Cl₂))

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 3-aryl-1H-indazole (1.0 equiv.) in the chosen solvent.

  • Add the iodinating agent (1.0-1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 3-aryl-5-iodo-1H-indazole.

Data Presentation

The following tables summarize representative data for the two key synthetic steps. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80880-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O1001675-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80670-80

Table 2: Representative Yields for Iodination of 3-Aryl-1H-indazoles

Entry3-Aryl-1H-indazoleIodinating AgentSolventTemp. (°C)Time (h)Yield (%)
13-Phenyl-1H-indazoleNISCH₃CN25480-90
23-(4-Methoxyphenyl)-1H-indazoleI₂ / HIO₃Acetic Acid80675-85
33-(3-Fluorophenyl)-1H-indazoleNISDMF25580-88
43-(2-Thienyl)-1H-indazoleNISCH₃CN25470-80

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Regioselective Iodination start_materials 3-Iodo-1H-indazole + Arylboronic acid reaction_step1 Pd Catalyst, Base Solvent, Heat start_materials->reaction_step1 1 workup1 Aqueous Workup & Extraction reaction_step1->workup1 2 purification1 Column Chromatography workup1->purification1 3 product1 3-Aryl-1H-indazole purification1->product1 4 reaction_step2 Iodinating Agent Solvent product1->reaction_step2 workup2 Quenching & Extraction reaction_step2->workup2 5 purification2 Column Chromatography workup2->purification2 6 final_product 3-Aryl-5-iodo-1H-indazole purification2->final_product 7

Caption: Synthetic workflow for 3-aryl-5-iodo-1H-indazoles.

Signaling Pathway Context

Many 3-aryl-indazole derivatives are developed as kinase inhibitors, often targeting pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Aryl-1H-indazole (Kinase Inhibitor) Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-aryl-indazoles.

References

Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous kinase inhibitors used in oncology.[1][2][3] 3-Bromo-5-iodo-1H-indazole is a versatile and highly valuable building block for the synthesis of complex, multi-substituted indazole derivatives. The presence of two different halogen atoms at the C3 and C5 positions allows for programmed, regioselective functionalization.

This selectivity is primarily governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a low-valent metal center, such as Palladium(0). This inherent reactivity difference enables the selective functionalization of the C5-iodo position while leaving the C3-bromo position intact for subsequent transformations, providing a powerful strategy for the divergent synthesis of novel indazole analogues.[4]

Synthesis of this compound

The starting material can be synthesized through the halogenation of an appropriate indazole precursor. A common method involves the bromination of 5-iodo-1H-indazole.

Experimental Protocol: Synthesis via Bromination of 5-iodo-1H-indazole
  • Dissolution: Dissolve 5-iodo-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1-1.2 equiv.) portion-wise to the solution at room temperature. The use of NBS is a widely employed method for the regioselective introduction of bromine at the 3-position of the indazole system.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted NBS and succinimide byproduct.

  • Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Regioselective C5-Functionalization via Suzuki-Miyaura Coupling

The higher reactivity of the C5-iodo position allows for its selective arylation or heteroarylation using the Suzuki-Miyaura cross-coupling reaction. The C3-bromo position remains largely unreacted under carefully controlled conditions, serving as a handle for subsequent diversification.

Application Note

This protocol is designed for the selective coupling of an aryl or heteroaryl boronic acid at the C5 position of this compound. The choice of a mild base and a suitable palladium catalyst is crucial for achieving high regioselectivity. The resulting 3-bromo-5-aryl-1H-indazole is a key intermediate for the synthesis of di-substituted indazoles.

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
  • Vessel Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Dimethoxyethane (DME)/H₂O (4:1).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).[1]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 3-bromo-5-aryl-1H-indazole.

Data Presentation: C5-Arylation via Suzuki Coupling
EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid3-Bromo-5-phenyl-1H-indazole85-95%
24-Methoxyphenylboronic acid3-Bromo-5-(4-methoxyphenyl)-1H-indazole88-96%
33-Pyridinylboronic acid3-Bromo-5-(pyridin-3-yl)-1H-indazole75-85%
42-Thiopheneboronic acid3-Bromo-5-(thiophen-2-yl)-1H-indazole80-90%
Yields are representative and may vary based on specific substrate and optimized conditions.

Visualization: C5-Selective Suzuki Coupling Workflow

Caption: Experimental workflow for C5-selective Suzuki-Miyaura coupling.

Sequential C3-Functionalization

Following the successful functionalization at the C5 position, the less reactive C3-bromo handle can be targeted in a second cross-coupling reaction. This sequential approach allows for the controlled synthesis of diversely substituted 3,5-diaryl-1H-indazoles.

Application Note

To activate the C-Br bond, this second Suzuki-Miyaura coupling may require slightly more forcing conditions, such as higher temperatures or the use of more electron-rich and bulky phosphine ligands, which facilitate the oxidative addition of aryl bromides.

Experimental Protocol: C3-Selective Suzuki-Miyaura Coupling
  • Vessel Preparation: In a procedure analogous to the C5-coupling, combine the 3-bromo-5-aryl-1H-indazole intermediate (1.0 equiv.), the second aryl/heteroaryl boronic acid (1.5 equiv.), and a base (e.g., Cs₂CO₃, 3.0 equiv.) in a reaction vessel.

  • Solvent and Catalyst: Add a degassed solvent (e.g., Dioxane/H₂O). Add a robust palladium catalyst system, for example, a pre-catalyst like XPhos Pd G2 (5 mol%) with an additional ligand like XPhos (5 mol%).

  • Reaction: Purge the vessel with inert gas and heat the mixture to a higher temperature (e.g., 100-110 °C) for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction to completion, then perform a standard aqueous work-up as previously described.

  • Purification: Purify the crude product by column chromatography to isolate the 3,5-diaryl-1H-indazole.

Data Presentation: C3-Arylation (Sequential)
EntryStarting MaterialBoronic AcidProductTypical Yield (%)
13-Bromo-5-phenyl-1H-indazole4-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-phenyl-1H-indazole70-85%
23-Bromo-5-(pyridin-3-yl)-1H-indazolePhenylboronic acid5-(Pyridin-3-yl)-3-phenyl-1H-indazole65-80%
Yields are for the second coupling step and are representative.

Visualization: Sequential Functionalization Pathway

Sequential_Functionalization start This compound inter 3-Bromo-5-aryl-1H-indazole start->inter Step 1: Suzuki Coupling @ C5 (Pd(dppf)Cl₂, K₂CO₃, 80°C) + Aryl Boronic Acid 1 final 3,5-Diaryl-1H-indazole inter->final Step 2: Suzuki Coupling @ C3 (XPhos Pd G2, Cs₂CO₃, 110°C) + Aryl Boronic Acid 2

Caption: Logical pathway for sequential C5 and C3 functionalization.

Orthogonal C5-Functionalization via Sonogashira Coupling

The enhanced reactivity of the C5-iodo position is not limited to Suzuki coupling. The Sonogashira reaction provides a reliable method for introducing alkyne moieties at this position, again with high regioselectivity.

Application Note

This protocol enables the synthesis of 3-bromo-5-alkynyl-1H-indazoles, which are valuable intermediates. The terminal alkyne can participate in further transformations, such as cycloadditions (e.g., click chemistry) or serve as a synthetic handle for constructing more complex molecular architectures.

Experimental Protocol: C5-Selective Sonogashira Coupling
  • Vessel Preparation: Add this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) to a flame-dried Schlenk flask.

  • Solvent and Base: Add a suitable solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 3.0 equiv.) or diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Inert Atmosphere: Degas the mixture by purging with Argon or Nitrogen for 15-20 minutes.

  • Catalyst Addition: Under inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-8 hours until completion, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine. Dry the organic layer over Na₂SO₄ and remove the solvent.

  • Purification: Purify the product via flash column chromatography.

Data Presentation: C5-Alkynylation via Sonogashira Coupling
EntryAlkyneProductTypical Yield (%)
1Phenylacetylene3-Bromo-5-(phenylethynyl)-1H-indazole85-95%
2Ethynyltrimethylsilane3-Bromo-5-((trimethylsilyl)ethynyl)-1H-indazole90-98%
31-Heptyne3-Bromo-5-(hept-1-yn-1-yl)-1H-indazole80-90%
Yields are representative and may vary based on specific substrate and optimized conditions.

Visualization: C5-Selective Sonogashira Coupling Workflow

Caption: Experimental workflow for C5-selective Sonogashira coupling.

References

Application Notes and Protocols: Utilizing 3-Bromo-5-iodo-1H-indazole as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP enables it to function as a competitive inhibitor at the kinase ATP-binding site.[1] The strategic placement of halogen atoms, such as bromine and iodine, on the indazole ring provides crucial handles for synthetic diversification through various cross-coupling reactions, allowing for the exploration of different regions of the ATP-binding pocket to enhance potency and selectivity.[1]

This document details the potential applications and experimental protocols for utilizing 3-Bromo-5-iodo-1H-indazole as a starting scaffold for the discovery of novel kinase inhibitors. While direct literature on this specific di-halogenated pattern is emerging, the extensive research on related bromo- and iodo-substituted indazoles provides a strong rationale and procedural framework for its use. The bromine at the 3-position and iodine at the 5-position offer distinct reactivity for sequential, site-selective functionalization.

Rationale for Kinase Inhibitor Synthesis

The 1H-indazole moiety acts as a bioisostere of the adenine ring of ATP, with the ring nitrogens participating in crucial hydrogen bond interactions with the kinase hinge region.[1] The bromine and iodine substituents on the this compound scaffold can be strategically exploited:

  • Suzuki and Sonogashira Couplings: The iodine at the 5-position is more reactive than the bromine at the 3-position in palladium-catalyzed cross-coupling reactions, allowing for sequential and regioselective introduction of aryl, heteroaryl, or alkynyl groups. These groups can be designed to occupy hydrophobic pockets within the kinase active site.

  • Buchwald-Hartwig and Ullmann Couplings: The bromine at the 3-position can be functionalized through C-N and C-O bond-forming reactions to introduce functionalities that can interact with the solvent-exposed region or form additional hydrogen bonds.

Key Kinase Targets for Indazole-Based Inhibitors

Derivatives of halogenated indazoles have demonstrated inhibitory activity against a range of kinases implicated in oncology and other diseases. Key potential targets for inhibitors derived from the this compound scaffold include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Central to tumor angiogenesis, VEGFRs are a common target for indazole-based drugs like Axitinib.[3][4][5]

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to various cancers.[1][6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in cell proliferation and differentiation in several cancers.[1][5]

  • c-Jun N-terminal Kinases (JNKs): JNK3, in particular, is a target for neurological disorders, and indazole scaffolds have been explored for developing selective inhibitors.[8][9]

  • p38 MAP Kinase: A key enzyme in inflammatory signaling pathways.[8][9]

Data Presentation

The following tables summarize representative biological data for kinase inhibitors derived from related bromo- and iodo-indazole scaffolds. This data serves as a benchmark for what could be expected from a library of compounds synthesized from this compound.

Table 1: Biochemical Potency of Indazole-Based Kinase Inhibitors

Compound ReferenceKinase TargetIC50 / Ki (nM)
AxitinibPLK44.2 (Ki)[6]
Compound C05 (Indazole-based)PLK4< 0.1 (IC50)[6][7]
Indazole DerivativeVEGFR-234.5 (IC50)[5]
Indazole DerivativeFGFR1< 4.1 (IC50)[5]
SR-3737 (Indazole-based)JNK312 (IC50)[9]
SR-3737 (Indazole-based)p383 (IC50)[9]

Table 2: Cellular Activity of Indazole-Based Kinase Inhibitors

Compound ReferenceCell LineAssay TypeIC50 (µM)
Compound C05 (Indazole-based)IMR-32 (Neuroblastoma)Proliferation0.948[6][7]
Compound C05 (Indazole-based)MCF-7 (Breast Cancer)Proliferation0.979[6][7]
Compound C05 (Indazole-based)H460 (Non-small cell lung)Proliferation1.679[6][7]
Indazole DerivativeKG1 (Leukemia)Proliferation0.0253[5]

Mandatory Visualizations

Kinase_Inhibitor_Discovery_Workflow Workflow for Kinase Inhibitor Discovery Scaffold This compound Synthesis Library Synthesis (e.g., Suzuki, Sonogashira) Scaffold->Synthesis Biochemical Biochemical Screening (e.g., ADP-Glo™ Assay) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., MTT, Western Blot) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Candidate Optimization->Preclinical

A generalized workflow for kinase inhibitor discovery.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Angiogenesis, Cell Proliferation, Survival Gene_Expression->Proliferation VEGF VEGF VEGF->VEGFR Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Simplified VEGFR signaling and point of inhibition.

PLK4_Signaling_Pathway PLK4 Signaling Pathway Inhibition PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Aberrant_Duplication Aberrant Duplication Centriole_Duplication->Aberrant_Duplication Overexpression Aneuploidy Aneuploidy Aberrant_Duplication->Aneuploidy Cell_Death Cell Death Aneuploidy->Cell_Death Inhibitor Indazole-based Inhibitor Inhibitor->PLK4

Simplified PLK4 signaling and point of inhibition.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Key Intermediate - 3-Bromo-5-(phenylethynyl)-1H-indazole

This protocol describes a Sonogashira coupling, a common reaction for functionalizing iodo-substituted aromatics.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Dissolve the solids in anhydrous THF and TEA (2:1 mixture).

  • Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer. Prepare a solution of the target kinase and its substrate. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilutions. Add 2.5 µL of the kinase/substrate solution. Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only (DMSO) control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Determine the IC50 value by plotting cell viability against compound concentration.

Protocol 4: Western Blotting for Target Engagement

This technique is used to detect the phosphorylation status of a kinase's substrate, providing evidence of target engagement in a cellular context.[3]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with various concentrations of the test compound for a specified time. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in the phosphorylated substrate level with increasing compound concentration indicates target engagement.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The distinct reactivity of the two halogen atoms allows for a modular and regioselective synthetic approach to a diverse chemical library. By employing the experimental protocols outlined above, researchers can effectively synthesize, screen, and characterize new compounds, ultimately leading to the identification of potent and selective kinase inhibitors for further preclinical development.

References

Application Notes and Protocols for N-Alkylation of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent pharmacophore in medicinal chemistry, integral to the structure of numerous therapeutic agents. The N-alkylation of indazoles is a critical synthetic step in the development of these compounds. However, the ambident nucleophilic nature of the indazole ring, with two reactive nitrogen atoms (N-1 and N-2), frequently results in the formation of regioisomeric mixtures, which presents considerable challenges for synthesis and purification.[1][2][3][4][5]

The regioselectivity of N-alkylation is governed by a delicate interplay of factors including the choice of base, solvent, alkylating agent, and the steric and electronic properties of substituents on the indazole ring.[1][2][4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a principle that can be exploited to favor the formation of N-1 alkylated products under conditions that permit equilibration.[3][4][6] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of substituted indazoles, adaptable for 3-bromo-5-iodo-1H-indazole, supported by quantitative data from related systems and workflow diagrams to guide researchers in achieving the desired synthetic outcomes.

Factors Influencing Regioselectivity

The regiochemical outcome of indazole alkylation is a balance of several factors:

  • Steric Hindrance: Bulky substituents at the C-7 position can hinder attack at the N-1 position, thereby favoring N-2 alkylation.[2][3]

  • Electronic Effects: The electronic nature of the substituents on the indazole ring influences the nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions:

    • Thermodynamic Control: Conditions that allow for equilibration, such as the use of strong bases like sodium hydride (NaH) in aprotic solvents (e.g., THF), tend to favor the formation of the more stable N-1 substituted product.[1][3][4]

    • Kinetic Control: Reactions that are irreversible and proceed rapidly may favor the formation of the N-2 substituted product. Mitsunobu conditions, for example, often show a preference for N-2 alkylation.[3]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position, which is often the thermodynamically favored product.[1][3][4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Alkyl Halide (e.g., R-Br, R-I) or Alkyl Tosylate (R-OTs)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF or dioxane to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation:

    • Using NaH: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Using Cs₂CO₃: Add cesium carbonate (2.0 equiv) to the solution at room temperature.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-90 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][7]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated indazole.

Protocol 2: Selective N-2 Alkylation (Kinetic Control - Mitsunobu Conditions)

This protocol is designed to favor the formation of the N-2 alkylated product.[3][5]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (1.5-2.0 equiv) in anhydrous THF.[4][7][8]

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DEAD or DIAD (1.5-2.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C for a few hours.[5][7][8] Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated product.

Data Presentation: Summary of Reaction Conditions for Regioselectivity

The following table summarizes various conditions for the N-alkylation of substituted indazoles and the typical regioselectivity observed.

Starting MaterialAlkylating AgentBase/ReagentSolventTemp.N1:N2 RatioYieldReference
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs₂CO₃Dioxane90 °C>95:590-98%[5][7]
1H-Indazolen-PentanolPPh₃, DEADTHF0 °C to RT1:2.578% (total)[3]
3-Substituted IndazolesAlkyl BromideNaHTHF0 °C to RT>99:1-[1][2][3]
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh₃, DEADTHF0-50 °CN2 selective90-97%[5][8]
5-Bromo-1H-indazoleIsobutyl BromideK₂CO₃DMF120 °C58:4272% (total)[9]
1H-IndazolesDiazo CompoundsTfOHDCMRT0:100Good to Excellent[10]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start Start with This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH, Cs2CO3) or Reagents (Mitsunobu) dissolve->add_base add_alkylating Add Alkylating Agent (R-X or R-OH) add_base->add_alkylating stir Stir at appropriate temperature add_alkylating->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify n1_product N-1 Alkylated Product purify->n1_product n2_product N-2 Alkylated Product purify->n2_product

Caption: General experimental workflow for the N-alkylation of indazoles.

Regioselectivity Logic

regioselectivity Factors Governing N-1 vs. N-2 Regioselectivity cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control conditions Reaction Conditions thermo_conditions Strong Base (NaH) Aprotic Solvent (THF) Equilibration conditions->thermo_conditions kinetic_conditions Mitsunobu Conditions (PPh3, DEAD) Irreversible conditions->kinetic_conditions n1_product N-1 Product (More Stable) thermo_conditions->n1_product Favors n2_product N-2 Product kinetic_conditions->n2_product Favors steric Steric Hindrance (e.g., C7-substituent) steric->n2_product Promotes

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of 3-bromo-5-iodo-1H-indazole using palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the differential reactivity of the C-I and C-Br bonds in this substrate allows for sequential, site-selective introduction of diverse functionalities, making it a valuable building block in drug discovery programs.

Introduction to Selective Cross-Coupling of this compound

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. In dihalogenated substrates such as this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the 5-position. This chemoselectivity is the basis for sequential cross-coupling strategies, where the 5-position is first modified, followed by a subsequent coupling reaction at the 3-position.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions at the C-5 position of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction can be selectively performed at the C-5 position to introduce a variety of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling of Dihaloindazoles
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High[1]
2N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High[1]
32-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802Good[1]
43-Methoxybenzeneboronic acidPd(PPh₃)₄ (2)-Na₂CO₃DME/H₂O (2:1)70-8012-24Moderate

Note: The data presented is based on reactions with closely related bromo- and iodo-substituted indazoles. Yields are qualitative as reported in the literature and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-5 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (deoxygenated)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add DME and deoxygenated water (typically in a 4:1 to 10:1 ratio).

  • Degas the resulting mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-aryl-1H-indazole.

Buchwald-Hartwig Amination

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10016High
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11024High
3BenzylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH10018Good

Note: This data is representative of general Buchwald-Hartwig amination reactions and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol can be used as a starting point for the selective amination of this compound at the C-5 position.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Toluene (anhydrous and deoxygenated)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.5 equiv) to a flame-dried reaction vessel.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the 3-bromo-5-amino-1H-indazole derivative.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the selective alkynylation of this compound at the C-5 position.

Data Presentation: Sonogashira Coupling of Dihaloindazoles
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60485
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60483
31-HeptynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60678

Note: The data presented is based on reactions with the regioisomeric 5-bromo-3-iodo-1H-indazole.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of a terminal alkyne with this compound at the C-5 position.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and deoxygenated)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, deoxygenated THF and Et₃N.

  • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-bromo-5-alkynyl-1H-indazole.

Visualizations

Selective_Functionalization A This compound B 3-Bromo-5-aryl-1H-indazole A->B Suzuki Coupling (ArB(OH)₂, Pd cat., Base) C 3-Bromo-5-amino-1H-indazole A->C Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) D 3-Bromo-5-alkynyl-1H-indazole A->D Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base)

Caption: Selective functionalization of this compound at the C-5 position.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst/Ligand C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

References

application of 3-Bromo-5-iodo-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on 3-Bromo-5-iodo-1H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational agents.[1][2][3] this compound is a highly versatile synthetic intermediate, offering two distinct and orthogonally reactive halogenated positions. This allows for the sequential and site-selective introduction of various substituents through modern cross-coupling methodologies. This application note details the utility of this compound as a building block in the synthesis of potent bioactive molecules, particularly kinase and PARP inhibitors. Detailed protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, along with representative data on the biological activity of related indazole derivatives.

Introduction

Indazole-containing compounds are prominent in drug discovery due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The indazole core can act as a bioisostere of the purine ring in ATP, enabling it to bind effectively to the hinge region of kinase enzymes, a large family of proteins implicated in numerous diseases, especially cancer.[6] Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole scaffold.[2][7] Furthermore, the indazole moiety is present in Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer.[2]

The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the carbon-bromine bond. This reactivity difference enables a strategic, stepwise approach to molecular elaboration: an initial coupling reaction at the C-5 iodo position, followed by a second, distinct coupling at the C-3 bromo position. This allows for the creation of complex, highly diversified molecular libraries for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer.[1] Indazole derivatives are a cornerstone of kinase inhibitor design. The scaffold's nitrogen atoms form crucial hydrogen bonds with the kinase hinge region, while substituents at various positions can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity.[6] By using this compound, medicinal chemists can systematically explore this chemical space. For instance, a Suzuki coupling at the 5-position can introduce an aryl or heteroaryl group to target a specific pocket, while a subsequent Buchwald-Hartwig amination at the 3-position can install a solubilizing group or another key binding element. This strategy has been instrumental in developing inhibitors for targets such as VEGFR, PLK4, Pim kinases, and FGFR.[7][8][9]

PARP Inhibitors

PARP enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. The indazole core of Niraparib is key to its inhibitory activity. This compound serves as a valuable starting point for novel PARP inhibitors, allowing for the exploration of SAR at two key vectors to optimize potency, selectivity, and pharmacokinetic properties.

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond oncology. Derivatives have been investigated for a range of other diseases:

  • Neurodegenerative Diseases: Indazole-based compounds have been explored as potential treatments for conditions like Alzheimer's disease, targeting enzymes such as cholinesterases.[5][10]

  • Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.

  • HSP90 Inhibitors: Indazole analogs have been designed as C-terminal inhibitors of heat shock protein 90 (HSP90), a chaperone protein that is a target in cancer therapy.[11]

Data Presentation: Biological Activity of Indazole Derivatives

While specific data for compounds derived directly from this compound is proprietary or dispersed, the following table summarizes the potent activity of structurally related indazole-based inhibitors, illustrating the therapeutic potential of this compound class.

Compound Class/ExampleTarget Kinase(s)IC₅₀ / Kᵢ Value (nM)Reference
AxitinibVEGFR1, VEGFR2, VEGFR3Kᵢ = 0.1, 0.2, 0.1-0.3[9]
Indazole Derivative (C05)PLK4IC₅₀ < 0.1[9]
3-(pyrazin-2-yl)-1H-indazolePim-1, Pim-2, Pim-3IC₅₀ = 3, 11, 3[7][8]
1H-indazole-3-carboxamideGSK-3βIC₅₀ = 4[7]
Indazole Derivative (12d)HSP90 (cellular)IC₅₀ = 4420 (JIMT-1 cells)[11]
Indazole Derivative (6o)K562 cell lineIC₅₀ = 5150[12]

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in key synthetic transformations.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C-5 Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive 5-iodo position, leaving the 3-bromo position intact for subsequent functionalization.

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent system via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-Bromo-5-aryl-1H-indazole.[1][13]

Summary of Typical Suzuki Coupling Conditions:

CatalystLigandBaseSolventTemp (°C)
Pd(dppf)Cl₂(dppf)K₂CO₃DME/H₂O80
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100
Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane90-110
Protocol 2: Buchwald-Hartwig Amination at the C-3 Position

This protocol is intended for the amination of the 3-bromo position of a 5-substituted-3-bromo-1H-indazole, prepared as described in Protocol 1.

Materials:

  • 3-Bromo-5-aryl-1H-indazole (1.0 equiv.)

  • Primary or Secondary Amine (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv.)

  • Anhydrous Solvent (e.g., Toluene or THF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-Bromo-5-aryl-1H-indazole, palladium catalyst, and phosphine ligand.

  • In a separate flask, dissolve the amine in the anhydrous solvent.

  • Add the base to the flask containing the indazole substrate.

  • Add the solvent to the substrate/catalyst/base mixture, followed by the amine solution via syringe.

  • Degas the reaction mixture with three vacuum-backfill cycles of inert gas.

  • Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[14][15]

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-amino-5-aryl-1H-indazole.[15]

Visualizations

G Sequential Cross-Coupling Workflow A This compound B Suzuki Coupling (at C5-Iodo) A->B R-B(OH)2, Pd Catalyst, Base C 3-Bromo-5-aryl-1H-indazole B->C D Buchwald-Hartwig Amination (at C3-Bromo) C->D R1R2NH, Pd Catalyst, Base E 3-Amino-5-aryl-1H-indazole (Drug-like Scaffold) D->E

Caption: Sequential functionalization of this compound.

G Simplified VEGFR Signaling Pathway cluster_membrane Cell Membrane VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->VEGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of VEGFR signaling by an indazole-based drug.

G Palladium-Catalyzed Suzuki Cycle Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition TM_Complex L2Pd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Indazole-R TM_Complex->Product ArI Indazole-I ArI->OA_Complex Boronic R-B(OH)2 Boronic->OA_Complex Base Base Base->OA_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Diverse Derivatives from 3-Bromo-5-iodo-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective functionalization of 3-Bromo-5-iodo-1H-indazole. This versatile building block allows for sequential, site-selective introduction of various substituents, making it a valuable scaffold in medicinal chemistry and drug discovery programs. The differential reactivity of the iodine and bromine substituents under palladium-catalyzed cross-coupling conditions is the key to its utility, with the C-I bond being more reactive than the C-Br bond.[1] This enables a modular approach to the synthesis of a diverse library of indazole derivatives.

General Synthetic Workflow

The synthetic strategy hinges on the sequential functionalization of the this compound core. The more reactive 5-iodo position is typically addressed first, followed by modification at the 3-bromo position. This allows for the introduction of two different functionalities.

workflow start This compound step1 Palladium-Catalyzed Cross-Coupling at C5 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 3-Bromo-5-substituted-1H-indazole step1->intermediate step2 Palladium-Catalyzed Cross-Coupling at C3 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intermediate->step2 product 3,5-Disubstituted-1H-indazole Derivatives step2->product

Caption: General workflow for the sequential synthesis of 3,5-disubstituted-1H-indazole derivatives.

Key Palladium-Catalyzed Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are instrumental in the derivatization of this compound. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the indazole core and various organoboron reagents.[2][3][4]

Reaction Pathway:

Suzuki_Pathway reactants This compound + R-B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) reactants->catalyst product 3-Bromo-5-aryl/vinyl-1H-indazole catalyst->product

Caption: Suzuki-Miyaura coupling at the C5 position of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

  • Materials:

    • This compound (1.0 equiv)

    • Aryl or vinylboronic acid (1.2-1.5 equiv)[4]

    • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%))[2][3]

    • Base (e.g., K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv))[2][5]

    • Solvent (e.g., 1,4-dioxane/water (4:1) or DME)[2][3]

  • Procedure:

    • In a round-bottom flask, combine this compound, the boronic acid, and the base.

    • Add the solvent system to the flask.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[2]

    • Add the palladium catalyst under an inert atmosphere.[2]

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[2][4]

    • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

    • Filter the mixture and concentrate the solvent under reduced pressure.[2]

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Indazoles

DerivativeBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100N/AHigh
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High

This table is a representative example based on similar reactions with bromo-indazoles and may require optimization for this compound.[2][3]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, attaching terminal alkynes to the indazole core.[1][6][7]

Reaction Pathway:

Sonogashira_Pathway reactants This compound + R-C≡CH catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (cocatalyst) Base (e.g., Et₃N) reactants->catalyst product 3-Bromo-5-alkynyl-1H-indazole catalyst->product

Caption: Sonogashira coupling at the C5 position of this compound.

Experimental Protocol: Selective Sonogashira Coupling at the C5-Position

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (5 mol%))[8]

    • Copper(I) iodide (CuI) (2-5 mol%)[8]

    • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the terminal alkyne, the base, the palladium catalyst, and CuI under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of Halogenated Indazoles

Starting MaterialAlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-bromo-3-iodo-indolePhenylacetylenePd(PPh₃)₄ (2)-Na₂CO₃DME-H₂O70-8085
3-bromo-1,2-dioneVariousPd(PPh₃)₂Cl₂CuIEt₃NTriethylamineRefluxup to 93

This table provides examples from related systems and conditions should be optimized for this compound.[1][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the indazole core.[9][10][11]

Reaction Pathway:

Buchwald_Hartwig_Pathway reactants This compound + R¹R²NH catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, K₃PO₄) reactants->catalyst product 3-Bromo-5-(N-R¹R²)-1H-indazole catalyst->product

Caption: Buchwald-Hartwig amination at the C5 position of this compound.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5-Position

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃ (2-5 mol%))

    • Phosphine ligand (e.g., XPhos, BINAP (4-10 mol%))[9]

    • Base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 equiv))

    • Solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

    • Add a solution of this compound and the amine in the solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)
Aryl BromidePrimary AminePd₂(dba)₃ / BINAPNaOtBuToluene80-110
Aryl IodideSecondary AminePd(OAc)₂ / XPhosK₃PO₄Dioxane100

This table illustrates general conditions for Buchwald-Hartwig amination and should be adapted for the specific substrate.

Sequential Functionalization

Following the initial coupling at the C5-position, the resulting 3-bromo-5-substituted-1H-indazole can undergo a second cross-coupling reaction at the C3-position. Generally, more forcing conditions (higher temperature, different catalyst/ligand system) may be required for the reaction at the less reactive C-Br bond.[1] By employing a different coupling partner in the second step, a wide array of 3,5-disubstituted indazole derivatives can be synthesized.

Conclusion

The strategic use of palladium-catalyzed cross-coupling reactions on this compound provides a powerful and flexible platform for the synthesis of novel indazole derivatives. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this important scaffold for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Use of 3-Bromo-5-iodo-1H-indazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous bioactive compounds, including several FDA-approved drugs. Its unique physicochemical properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. 3-Bromo-5-iodo-1H-indazole is a highly functionalized synthetic intermediate, offering orthogonal handles for sequential, site-selective modifications. The distinct reactivity of the C-I and C-Br bonds enables the introduction of diverse substituents through various cross-coupling reactions, making it a valuable building block for the generation of compound libraries in drug discovery programs, particularly for the development of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors. It includes a specific synthetic example, quantitative biological data, and visualizations of synthetic pathways and relevant biological signaling cascades.

Key Synthetic Applications

The differential reactivity of the iodine and bromine substituents on the indazole core is the cornerstone of its synthetic utility. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of an aryl or heteroaryl group at the 3-position. The remaining C-Br bond can then be subjected to a subsequent coupling reaction, like the Buchwald-Hartwig amination, to introduce an amino substituent at the 5-position. This sequential approach allows for the systematic construction of complex, drug-like molecules.

General Synthetic Strategy

A common strategy involves the initial protection of the indazole nitrogen (e.g., with a Boc group) to improve solubility and prevent side reactions. This is followed by a selective Suzuki coupling at the C-3 position and a subsequent functionalization at the C-5 position.

G start This compound step1 N-Protection (e.g., Boc) start->step1 step2 Protected Intermediate step1->step2 step3 Suzuki Coupling (at C-3) step2->step3 step4 C-3 Functionalized Intermediate step3->step4 step5 Buchwald-Hartwig Amination (at C-5) step4->step5 end Disubstituted Bioactive Molecule step5->end G cluster_cat Catalytic Cycle pd0 Pd(0)L2 pd2_add Oxidative Addition (Indazole-I) pd0->pd2_add pd2_complex [Indazole-Pd(II)L2-I] pd2_add->pd2_complex transmetal Transmetalation (Ar-B(OH)2) pd2_complex->transmetal pd2_aryl [Indazole-Pd(II)L2-Ar] transmetal->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product 3-Aryl-1H-indazole reductive_elim->product Forms Product G cluster_off Wnt OFF cluster_on Wnt ON / GSK-3β Inhibition destruction_complex Destruction Complex (APC, Axin, GSK-3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->ub_proteasome wnt Wnt Signal receptor Frizzled/LRP5/6 wnt->receptor gsk3b_on GSK-3β receptor->gsk3b_on inhibitor Indazole-based GSK-3β Inhibitor inhibitor->gsk3b_on beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef Co-activates target_genes Target Gene Transcription tcf_lef->target_genes

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of 3-Bromo-5-iodo-1H-indazole, a valuable building block in medicinal chemistry and drug development. The protocols are based on established methodologies for the halogenation of indazole derivatives.

Introduction

Indazole scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors used in oncology. The targeted synthesis of poly-halogenated indazoles, such as this compound, provides versatile intermediates for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. The synthetic route outlined below is a two-step process involving the initial iodination of 1H-indazole to produce the key intermediate, 5-iodo-1H-indazole, followed by a regioselective bromination at the C3 position.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step synthetic sequence. The first step involves the direct iodination of 1H-indazole to yield 5-iodo-1H-indazole. The second step is the regioselective bromination of the C3 position of 5-iodo-1H-indazole.

G cluster_0 Step 1: Synthesis of 5-iodo-1H-indazole cluster_1 Step 2: Synthesis of this compound Indazole 1H-Indazole Iodination Iodination Reagents (e.g., I₂, KOH, DMF) Indazole->Iodination Intermediate 5-iodo-1H-indazole Iodination->Intermediate Bromination Bromination Reagents (e.g., DBDMH, Na₂CO₃, EtOH, Ultrasound) Intermediate->Bromination Final_Product This compound Bromination->Final_Product

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-iodo-1H-indazole

This protocol is adapted from established methods for the C3-iodination of substituted indazoles and is expected to yield the 5-iodo isomer as a major product, which will require purification.[1]

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).

  • Prepare a solution of iodine (1.5 eq) in DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine.

  • A precipitate is expected to form. Filter the solid, wash with deionized water, and dry under vacuum.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 5-iodo-1H-indazole isomer.

Expected Yield: The yield for analogous C3 iodination of a substituted indazole has been reported to be around 71%.[1] A similar yield is anticipated for this step after purification.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of 5-iodo-1H-indazole.

Step 2: Synthesis of this compound

This protocol utilizes an efficient and modern ultrasound-assisted bromination method at the C3 position of the indazole ring.[2][3]

Materials:

  • 5-iodo-1H-indazole (from Step 1)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vial suitable for ultrasonication

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, dissolve 5-iodo-1H-indazole (1.0 eq) in ethanol.

  • Add sodium carbonate (2.0 eq) and 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq) to the solution.

  • Place the reaction vial in an ultrasonic bath and irradiate at 40 °C for 30 minutes. Monitor the reaction by TLC.

  • After completion, quench the reaction with deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Expected Yield: The ultrasound-assisted bromination of various indazole derivatives has been reported to proceed in high yields, often exceeding 90%.[3]

Final Product Characterization: The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Stoichiometry

StepReactantMolecular Weight ( g/mol )Molar Equivalents
11H-Indazole118.141.0
1Iodine (I₂)253.811.5
1Potassium hydroxide (KOH)56.112.0
25-iodo-1H-indazole244.041.0
2DBDMH285.921.0
2Sodium carbonate (Na₂CO₃)105.992.0

Table 2: Reaction Conditions and Expected Outcomes

StepReactionSolventTemperature (°C)Time (h)Expected Yield (%)
1Iodination of 1H-indazoleDMFRoom Temperature3~70%
2Bromination of 5-iodo-1H-indazoleEtOH40 (Ultrasound)0.5>90%

Table 3: Physicochemical Properties of the Target Compound (and its Isomer)

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Bromo-3-iodo-1H-indazole (Isomer)459133-66-5C₇H₄BrIN₂322.93White solid196
This compound N/A C₇H₄BrIN₂ 322.93 To be determined To be determined

Note: Data for the isomer 5-Bromo-3-iodo-1H-indazole is provided for reference.[4] The properties of the target compound, this compound, should be determined experimentally.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and outcomes of the synthetic process.

G Start Starting Material: 1H-Indazole Step1 Step 1: Iodination Start->Step1 Purification1 Purification (Chromatography) Step1->Purification1 Intermediate Intermediate: 5-iodo-1H-indazole Step2 Step 2: Bromination Intermediate->Step2 Purification2 Purification (Recrystallization/ Chromatography) Step2->Purification2 Final Final Product: This compound Characterization Characterization (NMR, MS) Final->Characterization Purification1->Intermediate Purification2->Final

Caption: Logical flow of the synthesis and purification process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 3-bromo-5-iodo-1H-indazole. The guidance is designed to help optimize reaction yields and achieve selective arylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?

A1: The Suzuki-Miyaura coupling reaction with this compound is expected to be highly regioselective for the C-I bond at the 5-position. This is due to the greater reactivity of aryl iodides compared to aryl bromides in the oxidative addition step of the catalytic cycle. The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl.[1] By carefully controlling the reaction conditions, it is possible to achieve selective mono-arylation at the C-5 position.

Q2: Is N-protection of the indazole required for the Suzuki coupling reaction?

A2: For Suzuki couplings involving iodo-indazoles, N-protection is often not strictly necessary.[2] Unprotected 3-iodoindazoles have been shown to undergo successful coupling reactions.[2] However, in some cases, the presence of the free N-H group can interfere with the catalytic cycle, potentially leading to lower yields.[3] If you are experiencing low conversion, considering N-protection with a group like Boc (tert-butyloxycarbonyl) may be beneficial.[4]

Q3: What are the recommended starting conditions for a selective mono-arylation at the 5-position?

A3: A good starting point for the selective Suzuki coupling at the 5-iodo position would be to use a palladium catalyst with a phosphine ligand, a mild base, and a suitable solvent system. Based on successful couplings of similar substrates, the following conditions are recommended:

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%) is often a good choice for heteroaromatic couplings.[5]

  • Base: K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (1.5-2 equivalents) are commonly used.[4][6]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or DME/water, is often effective.[2][4]

  • Temperature: Start with a moderate temperature, around 80-90 °C, to favor the more reactive C-I bond.[4][7]

Q4: How can I achieve a di-arylated product?

A4: To achieve di-arylation, a stepwise approach is recommended. First, perform the selective mono-arylation at the 5-iodo position under the milder conditions described above. After purification of the 3-bromo-5-aryl-1H-indazole intermediate, you can proceed with the second Suzuki coupling at the 3-bromo position. This second reaction may require more forcing conditions, such as a more active catalyst system (e.g., one with a bulky, electron-rich ligand like XPhos), a stronger base, and higher temperatures (e.g., 100-120 °C).[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality of reagents (base, boronic acid). 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure all solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[10] 3. Use anhydrous and finely ground base. Check the purity of the boronic acid. 4. Gradually increase the reaction temperature in 10 °C increments.[2]
Poor Selectivity (Reaction at C-3 Bromo Position or Di-arylation) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly active catalyst system.1. Lower the reaction temperature to favor the more reactive C-I bond. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Use a less reactive catalyst, for example, Pd(PPh₃)₄ instead of a more active one with bulky ligands.
Significant Dehalogenation (Loss of Iodo or Bromo group) 1. Presence of proton sources (e.g., water, alcohol). 2. Sub-optimal base.1. Use anhydrous solvents and reagents.[3] 2. Switch to a non-hydrated base like anhydrous K₃PO₄.[3]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading.1. Rigorously exclude oxygen by maintaining an inert atmosphere throughout the reaction.[11] 2. Reduce the catalyst loading to the recommended 2-5 mol%.
Protodeboronation (Loss of Boronic Acid) 1. Excess water in the reaction mixture. 2. High reaction temperature. 3. Prolonged reaction time.1. Minimize the amount of water in the solvent system or use anhydrous conditions if possible.[10] 2. Lower the reaction temperature.[10] 3. Reduce the reaction time by monitoring for completion.[10]

Data Presentation

Table 1: Recommended Reaction Conditions for Selective Mono-Suzuki Coupling at the C-5 Position

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Often effective for heteroaromatic couplings, providing a balance of reactivity and selectivity.[7][12]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Mild bases that are effective in promoting transmetalation without excessive side reactions.[4]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂OAqueous mixtures can facilitate the transmetalation step.[2][4]
Temperature 80-90 °CFavors the more facile oxidative addition of the C-I bond over the C-Br bond.[4]
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.[10]

Table 2: Suggested Conditions for Second Suzuki Coupling at the C-3 Position

ParameterRecommended ConditionRationale
Catalyst XPhos Pd G2/XPhos (5 mol%)A more active catalyst system is often required for the less reactive C-Br bond.[8][9]
Base K₃PO₄ (3 equiv.)A stronger base may be necessary to facilitate the coupling with the less reactive bromide.
Solvent Toluene or THF (anhydrous)Anhydrous conditions can sometimes be beneficial for less reactive substrates.
Temperature 100-120 °CHigher temperatures are generally required to activate the C-Br bond.[2]
Boronic Acid 1.5-2.0 equivalentsA larger excess may be needed to achieve good conversion.

Experimental Protocols

Protocol 1: Selective Mono-Arylation at the 5-Iodo Position

  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[10]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂) under a positive pressure of the inert gas.[10]

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Second Arylation at the 3-Bromo Position

  • Follow the same setup procedure as in Protocol 1, using the purified 3-bromo-5-aryl-1H-indazole as the starting material.

  • Use a more active catalyst system (e.g., XPhos Pd G2 with additional XPhos ligand) and a stronger base like K₃PO₄.

  • Use an anhydrous solvent such as toluene or THF.

  • Heat the reaction mixture to a higher temperature, for instance, 110 °C.

  • Monitor the reaction for the consumption of the starting material.

  • Follow the same work-up and purification procedure as in Protocol 1.

Visualizations

Suzuki_Workflow cluster_selective_mono_arylation Selective Mono-Arylation at C-5 cluster_second_arylation Second Arylation at C-3 start1 Combine Reactants: This compound, boronic acid, base degas1 Degas with Inert Gas start1->degas1 add_catalyst1 Add Pd(dppf)Cl₂ degas1->add_catalyst1 react1 Heat to 80-90°C add_catalyst1->react1 workup1 Work-up and Purify react1->workup1 product1 3-bromo-5-aryl-1H-indazole workup1->product1 start2 Combine Reactants: 3-bromo-5-aryl-1H-indazole, boronic acid, base product1->start2 Intermediate degas2 Degas with Inert Gas start2->degas2 add_catalyst2 Add XPhos Pd G2/XPhos degas2->add_catalyst2 react2 Heat to 100-120°C add_catalyst2->react2 workup2 Work-up and Purify react2->workup2 product2 3,5-diaryl-1H-indazole workup2->product2

Caption: Stepwise experimental workflow for the di-arylation of this compound.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst/pre-catalyst check_catalyst->solution_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes solution_temp Increase temperature check_conditions->solution_temp No (Temp too low) solution_degas Thoroughly degas solvents check_conditions->solution_degas No (Poor degassing) solution_reagents Use pure, anhydrous reagents check_reagents->solution_reagents No

Caption: Troubleshooting logic for low-yielding Suzuki coupling reactions.

References

Technical Support Center: 3-Bromo-5-iodo-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-Bromo-5-iodo-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block, frequently utilized in cross-coupling reactions to introduce substituents at the 3- and 5-positions. The most common reactions include Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3][4]

Q2: I am observing a significant amount of a dehalogenated byproduct in my Suzuki-Miyaura reaction. What is the likely cause and how can I minimize it?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct, where one or both halogen atoms are replaced by hydrogen, is a common side reaction in palladium-catalyzed couplings.[5] This can be caused by several factors, including the presence of water or other protic sources in the reaction mixture, or a side reaction within the catalytic cycle. To minimize this, ensure all reagents and solvents are anhydrous and consider optimizing the base and ligand used in the reaction.

Q3: My Buchwald-Hartwig amination reaction is showing low conversion. What are the potential reasons?

A3: Low conversion in Buchwald-Hartwig aminations can stem from catalyst deactivation, suboptimal reaction conditions, or interference from the unprotected N-H group of the indazole.[1][5] The choice of palladium precatalyst, ligand, and base is critical for success.[1] It is also important to ensure the purity of the starting materials and to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.

Q4: Can both the bromo and iodo substituents be selectively functionalized?

A4: Yes, selective functionalization is generally possible due to the different reactivities of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is typically more reactive and will preferentially undergo oxidative addition to the palladium catalyst under carefully controlled conditions. This allows for sequential functionalization of the 5-position (iodo) followed by the 3-position (bromo).

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered in Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive catalyst, incorrect base, low reaction temperature, impure reagents.Use a fresh, active palladium catalyst and a suitable phosphine ligand. Screen different bases (e.g., K₂CO₃, Cs₂CO₃). Ensure reagents are pure and dry. Increase the reaction temperature.
Formation of Debrominated/Deiodinated Byproduct Presence of water or protic impurities; side reaction in the catalytic cycle.Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. Optimize the ligand and base combination.
Homocoupling of Boronic Acid Suboptimal reaction conditions, particularly the choice of palladium precatalyst.Use a well-defined Pd(0) precatalyst. Adjust the stoichiometry of the boronic acid.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Catalyst deactivation, suboptimal ligand/base combination, interference from the indazole N-H group.[1][5]Use a robust palladium precatalyst and a suitable ligand (e.g., BrettPhos, RuPhos).[1] Screen different bases (e.g., NaOtBu, Cs₂CO₃).[1] Consider protecting the indazole N-H group (e.g., with a BOC group).
Reductive Dehalogenation Sterically hindered ligand, high reaction temperature.[1]Use a less sterically hindered ligand. Lower the reaction temperature.[1]
Reaction at N1 of Indazole Unprotected N-H group.While generally less favored, protection of the N1 position can ensure regioselectivity if N-arylation is a competing side reaction.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[5]

  • Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[4][5]

  • Thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[4]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4][5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[4][6]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%).[1]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous solvent (e.g., THF) via syringe.[1]

  • Add a strong base (e.g., LiHMDS, 1 M solution in THF, 2.0 equiv.) dropwise to the stirred reaction mixture.[1]

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 65 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Visualizations

experimental_workflow reagents Combine Reactants: - this compound - Coupling Partner - Base & Solvent degas Degas Mixture (Ar or N2 purge) reagents->degas catalyst Add Pd Catalyst (under inert atm.) degas->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Product (NMR, HRMS) purification->product suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 pd_r_rprime R-Pd(II)L2-R' transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R' buchwald_hartwig_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR1R2, Base pd_amido_complex Ar-Pd(II)L2-NR1R2 amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR1R2

References

Technical Support Center: Purification of 3-Bromo-5-iodo-1H-indazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 3-bromo-5-iodo-1H-indazole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives by column chromatography?

A1: The main challenges include potential degradation of the compound on standard silica gel, co-elution with closely related impurities or isomers, and achieving high purity and yield.[1][2] The presence of both bromine and iodine atoms can lead to similar polarities among byproducts, making separation difficult.

Q2: Which stationary phase is recommended for the purification of these derivatives?

A2: Standard silica gel (100-200 mesh) is commonly used for the purification of indazole derivatives.[3] However, due to the potential for interaction with the acidic silanol groups on silica, which can cause peak tailing or degradation, a base-deactivated silica gel may be a better alternative, especially if the derivative is basic.[2]

Q3: How do I select an appropriate mobile phase for column chromatography?

A3: The selection of the mobile phase is crucial and is often determined empirically using Thin-Layer Chromatography (TLC).[2][4] A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The ratio is optimized to achieve a good separation of the desired compound from impurities on the TLC plate.

Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Degradation on silica gel can be a significant issue for sensitive compounds.[5] To mitigate this, you can try the following:

  • Use deactivated silica gel: Neutral or basic alumina, or commercially available deactivated silica gel can be used.

  • Add a modifier to the mobile phase: For basic indazole derivatives, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the acidic silanol groups on the silica surface.[2]

  • Work quickly: Minimize the time the compound spends on the column.

Q5: I am observing co-elution of my desired product with an impurity. How can I improve the separation?

A5: To improve the separation of co-eluting compounds, consider the following strategies:

  • Optimize the mobile phase: Try a different solvent system or a shallower gradient of the current system. Sometimes, switching to a solvent with a different selectivity (e.g., dichloromethane instead of ethyl acetate) can resolve the issue.

  • Use a longer column or smaller particle size stationary phase: This can increase the number of theoretical plates and improve resolution.

  • Consider alternative chromatography techniques: If column chromatography on silica gel is insufficient, techniques like preparative HPLC or supercritical fluid chromatography (SFC) might be necessary, especially for separating isomers.[2][6]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound derivatives.

Problem Potential Cause Solution
No compound eluting from the column The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. If the compound is still retained, a "methanol purge" can be attempted to elute highly polar compounds.[7]
The compound may have degraded on the column.Test for degradation by performing a 2D TLC.[7] If degradation is confirmed, switch to a deactivated stationary phase or add a modifier to the eluent.
Product is eluting with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system for the initial elution.
Broad or tailing bands Secondary interactions with the stationary phase.For basic compounds, add a basic modifier like triethylamine (TEA) to the mobile phase.[2]
Column is overloaded.Reduce the amount of crude material loaded onto the column.
Poor column packing.Ensure the column is packed uniformly without any cracks or channels.
Low recovery of the product Irreversible adsorption to the stationary phase.Use a deactivated stationary phase or add a modifier to the mobile phase.
The compound is volatile and has evaporated.Take care during solvent removal under reduced pressure.
Separation of isomers is not achieved Insufficient selectivity of the chromatographic system.Isomer separation can be challenging.[8][9] Consider using specialized stationary phases (e.g., chiral phases for enantiomers) or alternative techniques like recrystallization if applicable.[10] Preparative HPLC can also be an effective method for isomer separation.[6]

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase solvent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase surface.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.[2]

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) or use a constant solvent composition (isocratic elution) based on the TLC analysis. A typical eluent system for indazole derivatives is a mixture of hexane and ethyl acetate.[3]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes or other suitable containers.

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Table of Common Solvent Systems for Indazole Derivatives

Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 to 1:1A versatile and commonly used system for compounds of intermediate polarity.[3]
Dichloromethane / Methanol99:1 to 9:1Suitable for more polar compounds.
Toluene / Acetone9:1 to 1:1An alternative system that can offer different selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Column load_sample Load Sample prep_column->load_sample Equilibrate elution Elution load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions Monitor combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: General workflow for the purification of this compound derivatives by column chromatography.

troubleshooting_tree cluster_problems cluster_solutions_no_elution cluster_solutions_co_elution cluster_solutions_bad_shape start Problem Observed no_elution No Compound Eluting start->no_elution co_elution Co-elution of Impurities start->co_elution bad_shape Broad/Tailing Bands start->bad_shape increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_degradation Check for Degradation (2D TLC) no_elution->check_degradation optimize_mobile_phase Optimize Mobile Phase co_elution->optimize_mobile_phase change_column Use Longer Column / Smaller Particles co_elution->change_column alt_tech Consider Alternative Techniques (Prep-HPLC) co_elution->alt_tech add_modifier Add Mobile Phase Modifier (e.g., TEA) bad_shape->add_modifier reduce_load Reduce Sample Load bad_shape->reduce_load repack_column Repack Column bad_shape->repack_column

Caption: Decision tree for troubleshooting common issues in column chromatography.

References

Technical Support Center: 3-Bromo-5-iodo-1H-indazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-5-iodo-1H-indazole in palladium-catalyzed cross-coupling reactions. The focus is on preventing dehalogenation and achieving chemoselective functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cross-coupling reactions with this compound?

A1: The main challenge is achieving chemoselectivity. The molecule has two different halogen atoms, iodine at the C5 position and bromine at the C3 position. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[1] Therefore, selective coupling at the C5 position is achievable, but preventing side reactions such as dehalogenation (hydrodehalogenation) of either the C-I or C-Br bond, or competitive coupling at the C3 position, requires careful optimization of reaction conditions.

Q2: I am observing significant dehalogenation of my starting material. What are the common causes?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in cross-coupling chemistry. The primary causes include:

  • Presence of Proton Sources: Trace amounts of water, alcohols (if used as solvent or present as impurity), or even the amine coupling partner in Buchwald-Hartwig amination can act as proton sources.

  • Reaction Temperature: Higher temperatures can sometimes promote dehalogenation pathways.

  • Choice of Base: Strong bases, particularly alkoxides, can act as hydride donors, leading to dehalogenation. The hydration state of the base is also critical; anhydrous bases are preferred.

  • Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence the rate of dehalogenation versus the desired cross-coupling.

Q3: Is it necessary to protect the N-H of the indazole ring before performing a coupling reaction?

A3: N-protection of the indazole is often recommended, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[2] For Suzuki-Miyaura reactions, successful couplings have been reported with unprotected 3-iodoindazoles.[3] However, the acidic N-H can interfere with the catalytic cycle, and its protection with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can lead to cleaner reactions and improved yields.[4] The choice of protecting group should be considered based on its stability to the coupling conditions and the ease of its subsequent removal.

Q4: How can I selectively couple at the C5-iodo position while leaving the C3-bromo position intact?

A4: The greater reactivity of the C-I bond over the C-Br bond is the key to selectivity.[1] To favor mono-functionalization at the C5 position, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the oxidative addition to the C-Br bond typically requires more energy.

  • Catalyst System: Using a catalyst system known for high reactivity with aryl iodides at mild conditions can favor selective coupling. For instance, in Sonogashira couplings, certain palladium/ligand combinations can be tuned for regioselectivity.

  • Reaction Time: Carefully monitoring the reaction and stopping it once the starting material is consumed can prevent further reaction at the C3-bromo position.

Troubleshooting Guides

Issue 1: Significant Dehalogenation Observed

If you are observing a significant amount of the dehalogenated byproduct (e.g., 3-bromo-1H-indazole or 5-iodo-1H-indazole), consider the following troubleshooting steps:

Troubleshooting Workflow for Dehalogenation

start Significant Dehalogenation Observed step1 Optimize Base and Solvent start->step1 Start Here step2 Screen Ligands step1->step2 If problem persists step3 Adjust Reaction Temperature step2->step3 If problem persists step4 Use Additives step3->step4 If problem persists end Minimized Dehalogenation step4->end Solution

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Steps:

  • Optimize Base and Solvent:

    • Base: Switch to a weaker, non-nucleophilic inorganic base like anhydrous K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases. Ensure the base is thoroughly dried before use.

    • Solvent: Use anhydrous and degassed aprotic solvents such as 1,4-dioxane, toluene, or THF. If a protic co-solvent is necessary, minimize its amount.

  • Screen Ligands:

    • Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can often promote the desired reductive elimination over pathways leading to dehalogenation.

  • Adjust Reaction Temperature:

    • Lower the reaction temperature. The desired coupling reaction may proceed at a lower temperature than the competing dehalogenation pathway.

  • Use Additives:

    • In some cases, the addition of bromide salts has been shown to suppress dehalogenation, although the mechanism is not fully understood.

Issue 2: Low or No Conversion to the Desired Product

If your reaction is sluggish or not proceeding, consider the following:

Troubleshooting Workflow for Low Conversion

start Low or No Conversion step1 Check Catalyst and Ligand Activity start->step1 Start Here step2 Evaluate Base and Solvent System step1->step2 If catalyst is active step3 Increase Reaction Temperature/Time step2->step3 If base/solvent are appropriate step4 Verify Reagent Quality step3->step4 If still no improvement end Improved Conversion step4->end Solution

Caption: Troubleshooting workflow for improving reaction conversion.

Detailed Steps:

  • Check Catalyst and Ligand Activity:

    • Catalyst: Use a fresh batch of palladium catalyst. Palladium(0) catalysts can be sensitive to air and moisture. Consider using a more active pre-catalyst. The formation of palladium black is an indicator of catalyst decomposition.

    • Ligand: Ensure the ligand is pure and not oxidized.

  • Evaluate Base and Solvent System:

    • Base: The base might be too weak or insoluble. For Suzuki reactions, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary. The presence of water can be crucial for the activity of some bases in Suzuki couplings.

    • Solvent: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.

  • Increase Reaction Temperature/Time:

    • Gradually increase the reaction temperature. Microwave irradiation can be a very effective way to accelerate sluggish reactions.[5]

    • Extend the reaction time and monitor the progress by TLC or LC-MS.

  • Verify Reagent Quality:

    • For Suzuki reactions, ensure the boronic acid or ester is of high quality and has not undergone significant protodeboronation.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of cross-coupling reactions with similar halo-indazole or halo-pyrazole substrates.

Table 1: Effect of Catalyst on Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole [3]

CatalystReaction Time (h)Yield (%)
Pd(PPh₃)₄422
Pd(PPh₃)₂Cl₂475
Pd(PCy₃)₂257
Pd(dppf)Cl₂284
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.

Table 2: Optimization of Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [5]

Catalyst / LigandSolventBaseTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
PdCl₂(PPh₃)₂DioxaneNa₂CO₃110991
PdCl₂(dppf)DioxaneNa₂CO₃1101585
XPhosPdG2 / XPhosEtOH/H₂O (4:1)K₂CO₃MW, 13589<5
Reaction Conditions: Substrate, p-methoxyphenylboronic acid.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura and Sonogashira coupling reactions, adapted from literature for this compound. Note: These are generalized protocols and may require optimization for specific substrates and desired selectivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol is designed for the selective coupling of an arylboronic acid at the C5 position.

General Experimental Workflow

start Start reagents Combine this compound, boronic acid, and base in a reaction vessel. start->reagents degas Degas the reaction mixture. reagents->degas catalyst Add palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture with stirring. catalyst->heat monitor Monitor reaction progress by TLC/LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the crude product by chromatography. workup->purify end Characterize Final Product purify->end pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)(I)L₂ oa->pd2_complex transmetal Transmetalation (with Cu-acetylide) pd2_complex->transmetal pd_alkynyl Ar-Pd(II)(alkynyl)L₂ transmetal->pd_alkynyl re Reductive Elimination pd_alkynyl->re re->pd0 Regenerates Catalyst product Ar-alkyne re->product

References

troubleshooting low conversion rates in 3-Bromo-5-iodo-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 3-Bromo-5-iodo-1H-indazole.

Troubleshooting Guide: Low Conversion Rates

Low conversion of this compound in cross-coupling reactions is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses the most frequent causes of low yields and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Possible Causes and Recommended Solutions:

Cause Recommended Solutions
Inactive Catalyst Catalyst Choice: For Suzuki-Miyaura reactions, consider screening catalysts like Pd(dppf)Cl₂ or using bulky, electron-rich phosphine ligands such as XPhos or SPhos, in addition to the commonly used Pd(PPh₃)₄.[1] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often employed.[2] For Buchwald-Hartwig amination, ligand choice is critical, with specific ligands developed for heteroaryl halides.[3] Catalyst Quality: Use a fresh batch of catalyst or one that has been properly stored under an inert atmosphere. Catalyst degradation can be indicated by a color change in the reaction mixture to black, signifying the formation of less active palladium black.[1]
Suboptimal Base Base Screening: If common bases like Na₂CO₃ or K₂CO₃ are ineffective, stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄ may improve yields, especially with sterically hindered substrates.[1] Aqueous Conditions: For bases like carbonates and phosphates, the presence of a small amount of water can be crucial for their activity. Consider using a solvent system such as a dioxane/water mixture.[1]
Inappropriate Solvent Solvent Screening: Common solvents for cross-coupling reactions include 1,4-dioxane, DMF, and toluene. If solubility of any reaction component is an issue, screening different solvents is recommended.[1] Ensure the use of high-purity, anhydrous, and degassed solvents to prevent side reactions.[2][4]
Low Reaction Temperature Temperature Optimization: Some cross-coupling reactions may require higher temperatures to proceed efficiently. If the reaction is sluggish, consider increasing the temperature, for instance, to 100-120 °C for Suzuki or Heck reactions.[2][5]
Reagent Quality Boronic Acid/Ester Quality (for Suzuki): Boronic acids can degrade over time. Use fresh, high-purity reagents. Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can also be beneficial.[2] Amine Quality (for Buchwald-Hartwig): Ensure the amine is pure and free of moisture.
N-H Interference N-Protection: The unprotected N-H of the indazole can interfere with the catalytic cycle.[2][4] Protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) may prevent side reactions and catalyst inhibition, particularly in Sonogashira and Heck couplings.[2]

Issue 2: Significant Formation of Byproducts

Possible Causes and Recommended Solutions:

Byproduct Possible Cause Recommended Solutions
Dehalogenated Product (Hydrodehalogenation) The organopalladium intermediate reacts with a proton source before the desired coupling step. This is common with electron-deficient aryl halides.[2][4]Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents.[4] Optimize Base: Use a non-hydrated base like anhydrous K₃PO₄.[4] Solvent Choice: If using an alcohol as a solvent, consider switching to an aprotic solvent.[2]
Homocoupling of Boronic Acid (Suzuki) This side reaction is often promoted by the presence of oxygen.[1][4]Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive and will typically undergo oxidative addition to the palladium(0) catalyst before the carbon-bromine bond. The C3 position of the indazole ring is also generally considered to be the most electron-deficient and, therefore, often exhibits the highest reactivity in this initial step.[3]

Q2: Is it necessary to protect the N-H of the indazole?

A2: While not always mandatory, N-protection is generally recommended for many cross-coupling reactions, especially for Heck and Sonogashira couplings.[2] The unprotected N-H can interfere with the catalytic cycle, leading to lower yields or side reactions.[2][4] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[2]

Q3: How can I improve the regioselectivity in Heck reactions?

A3: Regioselectivity in Heck reactions is influenced by the electronic and steric properties of the alkene and the catalyst system. The choice of ligand on the palladium catalyst can be used to direct the regioselectivity.[2]

Q4: What are some common palladium catalysts and ligands for cross-coupling with halo-indazoles?

A4: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices.[2] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is often used.[2][3] Buchwald-Hartwig aminations often utilize ligands like Xantphos.[3] The optimal catalyst and ligand combination should be determined through experimental screening.

Q5: What is the importance of degassing the reaction mixture?

A5: Degassing is crucial to remove dissolved oxygen from the reaction mixture. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids in Suzuki reactions, which deactivates the catalyst and reduces the yield of the desired product.[1][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.[5]

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction

This is a general protocol and may require optimization.[3]

  • To a solution of this compound (1.0 mmol) and the alkene (1.5 mmol) in a suitable solvent such as DMF or acetonitrile (5 mL), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and may require optimization.[3]

  • In a reaction vessel, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add a degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, work up the reaction mixture by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal R-M ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Evaluate Base Choice and Quality check_catalyst->check_base check_reagents Verify Reagent Purity & Stoichiometry check_base->check_reagents optimize_conditions Optimize Reaction Conditions (Temp., Time) check_reagents->optimize_conditions still_low If still low yield optimize_conditions->still_low systematic_opt Systematically Optimize Conditions consider_protection Consider N-H Protection (e.g., BOC) systematic_opt->consider_protection success Improved Conversion consider_protection->success still_low->systematic_opt Yes still_low->success No

Caption: A logical workflow for troubleshooting low conversion rates.

References

improving the regioselectivity of reactions with 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-iodo-1H-indazole. This resource provides practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on improving the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does their reactivity differ?

A1: The primary reactive sites on this compound are the C3-Br bond, the C5-I bond, and the N-H bond of the pyrazole ring. The reactivity of the carbon-halogen bonds is significantly different, which is a key factor in achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive than the C-Br bond.[1] This allows for selective functionalization at the C5 position by conducting the reaction at lower temperatures. The C-Br bond typically requires more forcing conditions, such as elevated temperatures, to react.[2] The indazole ring also exhibits annular tautomerism, with the proton on the pyrazole ring residing on either nitrogen (N1 or N2), leading to potential mixtures of N1- and N2-substituted products upon alkylation or acylation.[3]

Q2: How can I selectively functionalize the C5 position (iodo) without affecting the C3 position (bromo)?

A2: Selective functionalization at the C5 position can be achieved by taking advantage of the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[1] By using milder reaction conditions, such as lower temperatures, you can selectively activate the C-I bond for reactions like Suzuki, Sonogashira, or Heck couplings, leaving the C-Br bond intact for subsequent transformations.[2] For instance, Sonogashira couplings with aryl iodides can often be carried out at room temperature, whereas reactions with aryl bromides typically require heating.[2]

Q3: What are the key factors influencing N1 vs. N2 regioselectivity during the alkylation of the indazole ring?

A3: Several factors critically influence the N1/N2 ratio of alkylated indazole products:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position can sterically hinder the N2 position, favoring N1 alkylation.[3][4] Conversely, electron-withdrawing groups at the C7 position can strongly direct alkylation to the N2 position.[4][5]

  • Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be highly effective for promoting N1-alkylation, often with high regioselectivity.[3][4][5]

  • Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity.[4]

Q4: Is it necessary to protect the N-H group of the indazole before performing cross-coupling reactions at the C3 or C5 positions?

A4: While not always strictly necessary, protecting the N-H group is highly recommended, especially for Sonogashira and Suzuki couplings.[6][7] N-protection can prevent undesired side reactions and improve the yield and reproducibility of the coupling reaction.[6][8] Common protecting groups for indazoles include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), Bn (benzyl), and THP (tetrahydropyranyl).[8][9] The choice of protecting group should be based on its stability to the subsequent reaction conditions and the ease of its removal.[8][10]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (Mixture of C3 and C5 functionalization)
Possible Cause Troubleshooting Step Rationale
Reaction temperature is too high.Lower the reaction temperature. For Suzuki or Sonogashira couplings at the C5-I position, start at room temperature and gradually increase if necessary.The C-I bond is more readily cleaved by oxidative addition to the palladium catalyst at lower temperatures than the C-Br bond.[1][2]
Incorrect choice of catalyst and/or ligand.Screen different palladium catalysts and phosphine ligands. For example, Pd(PPh₃)₄ is a common catalyst for these types of reactions.[2] The choice of ligand can influence the reactivity and selectivity of the catalyst.[11][12]
The catalyst system is too reactive.Use a less reactive catalyst or add a ligand that attenuates the catalyst's reactivity.A highly reactive catalyst might not discriminate well between the C-I and C-Br bonds, especially at elevated temperatures.
Problem 2: Low Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Step Rationale
Inefficient catalyst system.Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ is often an effective catalyst for Suzuki couplings with bromoindazoles.[13]The ligand plays a crucial role in the catalytic cycle, affecting both the stability and activity of the palladium catalyst.
Decomposition of the boronic acid (protodeboronation).Use anhydrous solvents and ensure the reaction is run under an inert atmosphere. Minimize reaction time.[14]Boronic acids can be unstable in the presence of water and at high temperatures, leading to the formation of the corresponding arene as a byproduct.[14]
Formation of homocoupled byproducts.Optimize the ligand-to-metal ratio and consider using a more stable catalyst.Homocoupling can occur due to slow transmetalation or catalyst decomposition.[14]
Inappropriate base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., DME/H₂O, dioxane/H₂O).[13][14]The base and solvent have a significant impact on the reaction rate and yield by influencing the solubility of the reagents and the activation of the boronic acid.
Problem 3: Mixture of N1 and N2 Isomers during Alkylation
Possible Cause Troubleshooting Step Rationale
Suboptimal base and solvent combination.For preferential N1-alkylation, use NaH in anhydrous THF.[3][4][5] For N2-alkylation, different conditions might be necessary, often influenced by substituents on the indazole ring.[4][5]The combination of NaH and THF has been shown to provide excellent N1 regioselectivity for a variety of substituted indazoles.[4][5]
Steric hindrance at the C3 position is insufficient to direct to N1.If the C3 substituent is small, consider using a bulkier protecting group on the indazole nitrogen before attempting functionalization.A bulky group at C3 can sterically block the N2 position, favoring reaction at N1.[3]
The electronic effects of the substituents are directing the reaction to the undesired nitrogen.Analyze the electronic properties of the substituents on the indazole ring. Electron-withdrawing groups at C7 can favor N2 alkylation.[4][5]The electronic nature of the indazole ring influences the nucleophilicity of the nitrogen atoms.

Data Presentation

Table 1: Regioselectivity in Sequential Cross-Coupling of Dihaloindazoles

Starting MaterialReaction 1Product 1 (Yield)Reaction 2Product 2 (Yield)Reference
5-Bromo-3-iodo-1H-indazoleSonogashira Coupling (Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, DMF, RT)5-Alkynyl-3-bromo-1H-indazoleSuzuki Coupling (Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C)5-Alkynyl-3-aryl-1H-indazole[2]
5-Bromo-3-iodo-1H-indazoleSuzuki Coupling (Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C)5-Aryl-3-iodo-1H-indazole (Low Yield & Selectivity)--[2]

Table 2: Influence of Reaction Conditions on N-Alkylation of Substituted Indazoles

Indazole SubstrateBaseSolventN1:N2 RatioYieldReference
3-Carboxymethyl-1H-indazoleNaHTHF>99:1High[4][5]
3-tert-Butyl-1H-indazoleNaHTHF>99:1High[4][5]
7-Nitro-1H-indazoleNaHTHFHighly N2 selective (≥96%)High[4][5]
7-Carbomethoxy-1H-indazoleNaHTHFHighly N2 selective (≥96%)High[4][5]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxanePredominantly N1>90%[15]
Methyl 5-bromo-1H-indazole-3-carboxylateK₃PO₄DioxanePredominantly N2>90%[15]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C5-Iodo Position

This protocol is a general guideline for the selective Sonogashira coupling of a terminal alkyne to the C5 position of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N1-Selective Alkylation of an Indazole

This protocol provides a general method for the N1-selective alkylation of an indazole derivative.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., alkyl bromide, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the substituted 1H-indazole in anhydrous THF dropwise.[3]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.[3]

  • Add the alkyl halide to the reaction mixture.[3]

  • Stir the reaction at room temperature or gently heat to 50 °C if necessary, monitoring by TLC or LC-MS until the starting material is consumed.[3]

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[3]

Visualizations

Regioselective_Cross_Coupling Start This compound C5_Functionalized 5-Substituted-3-bromo-1H-indazole Start->C5_Functionalized Mild Conditions (e.g., Suzuki, Sonogashira at RT) Selective for C-I C3_C5_Functionalized 3,5-Disubstituted-1H-indazole C5_Functionalized->C3_C5_Functionalized Harsher Conditions (e.g., Suzuki at >80°C) Reactive C-Br

Caption: Sequential cross-coupling workflow for this compound.

N_Alkylation_Decision_Tree Start Desire for N-Alkylated Indazole N1_Product N1-Alkylated Indazole Start->N1_Product Use NaH in THF Bulky C3-substituent N2_Product N2-Alkylated Indazole Start->N2_Product Electron-withdrawing group at C7 Mixture Mixture of N1 and N2 Start->Mixture Non-optimized conditions (e.g., K2CO3 in polar aprotic solvent)

Caption: Decision tree for regioselective N-alkylation of indazoles.

Suzuki_Troubleshooting Problem Low Yield in Suzuki Coupling Cause1 Protodeboronation of Boronic Acid Problem->Cause1 Cause2 Homocoupling of Boronic Acid Problem->Cause2 Cause3 Inefficient Catalyst Turnover Problem->Cause3 Solution1 Use anhydrous solvents Minimize reaction time Cause1->Solution1 Solution2 Screen ligands Use a more stable catalyst Cause2->Solution2 Solution3 Screen catalysts and ligands (e.g., Pd(dppf)Cl2) Optimize base and solvent Cause3->Solution3

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

References

stability of 3-Bromo-5-iodo-1H-indazole under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability of 3-Bromo-5-iodo-1H-indazole for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting advice to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term integrity and stability of this compound, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2] The container should be tightly sealed and protected from light and moisture to prevent degradation. For short-term storage, a cool, dry, and well-ventilated area is sufficient.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the behavior of similar halogenated indazole compounds. Key pathways may include:

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strong acidic or basic conditions.[3]

  • Oxidation: The electron-rich indazole ring system is prone to oxidation, which could lead to the formation of N-oxides or ring-opened byproducts.[3]

  • Photodegradation: Aromatic compounds containing bromine and iodine can be sensitive to light. Exposure to UV light may cause the cleavage of the carbon-halogen bonds, leading to dehalogenation and subsequent side reactions.[3]

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially releasing hydrogen bromide and hydrogen iodide.[3]

Q3: What are the known chemical incompatibilities for this compound?

This compound should be handled with care and kept away from:

  • Strong oxidizing agents: These can promote the oxidation of the indazole ring.[3]

  • Strong acids and bases: These may induce hydrolysis or other degradation reactions.[3]

  • Amines: These can potentially react with the compound under certain conditions.[3]

Q4: How does the N-H group on the indazole ring affect its reactivity and stability in cross-coupling reactions?

The unprotected N-H group on the indazole ring can sometimes interfere with palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This interference can lead to catalyst deactivation or side reactions, resulting in lower yields. In such cases, N-protection of the indazole, for example with a Boc group, may be necessary to improve the outcome of the reaction.[4]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

  • Possible Cause 1: Catalyst Deactivation. The unprotected N-H of the indazole may be interfering with the palladium catalyst.[4]

    • Solution: Consider protecting the indazole nitrogen with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.[4]

  • Possible Cause 2: Suboptimal Reaction Conditions. The choice of ligand, base, solvent, and temperature is critical for successful cross-coupling.[4]

    • Solution: Screen different ligands (e.g., bulky biarylphosphine ligands like RuPhos for Buchwald-Hartwig) and anhydrous bases (e.g., anhydrous K₃PO₄ for Suzuki).[4] Ensure all solvents and reagents are anhydrous and degassed.[4]

  • Possible Cause 3: Reagent Purity. The purity of this compound, the boronic acid/ester, and other reagents is crucial.

    • Solution: Verify the purity of all starting materials. If necessary, purify the this compound by recrystallization.

Issue 2: Formation of dehalogenated byproduct (e.g., 3-Bromo-1H-indazole or 5-Iodo-1H-indazole).

  • Possible Cause: Hydrodehalogenation. This common side reaction in palladium-catalyzed couplings occurs when the organopalladium intermediate reacts with a proton source.[4]

    • Solution: Minimize all potential proton sources. Use anhydrous, thoroughly degassed solvents and reagents. Ensure the base used is not hydrated.[4]

Issue 3: Discoloration of the solid compound over time.

  • Possible Cause: Slow Degradation. Exposure to light, air, or moisture can cause the compound to degrade slowly, leading to discoloration.

    • Solution: Store the compound strictly according to the recommended conditions: in an amber vial or a container wrapped in aluminum foil, under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C.[1][2][3]

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of structurally related compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

Stress ConditionReagents/ParametersExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hPotentially LabileRing-opened products, dehalogenated species
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hPotentially LabileRing-opened products, dehalogenated species
Oxidative Stress 3% H₂O₂, RT, 24hLabileN-oxides, ring-opened products
Thermal Stress 80°C, 48h (solution)Moderately StableDehalogenated and decomposition products
Photolytic Stress UV light exposurePotentially LabileDehalogenated species, radical-derived byproducts

Experimental Protocols

The following are standardized protocols for stress testing the stability of this compound. A stability-indicating HPLC method should be developed to analyze the samples.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Acidic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.[3]

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M NaOH before analysis.[3]

3. Basic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.[3]

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M HCl before analysis.[3]

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.[3]

5. Thermal Degradation (Solution):

  • Heat 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.[3]

  • Run a control sample at room temperature in parallel.

6. Photolytic Degradation:

  • Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5]

  • Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[3]

Visualizations

G cluster_0 Troubleshooting Low Yield in Cross-Coupling start Low Yield Observed check_catalyst Evaluate Catalyst System (Consider N-H Interference) start->check_catalyst check_conditions Optimize Reaction Conditions (Base, Ligand, Solvent, Temp) start->check_conditions check_purity Verify Reagent Purity start->check_purity protect_nh Consider N-H Protection (e.g., Boc Group) check_catalyst->protect_nh success Improved Yield check_conditions->success check_purity->success protect_nh->success

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products compound This compound acid_base Strong Acid/Base compound->acid_base light UV Light compound->light oxidant Oxidizing Agent compound->oxidant heat High Temperature compound->heat hydrolysis Hydrolysis Products (Ring Opening) acid_base->hydrolysis dehalogenation Dehalogenated Species light->dehalogenation oxidation N-Oxides oxidant->oxidation decomposition Decomposition heat->decomposition

Caption: Potential degradation pathways for this compound.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV Light) start->photo control Control Sample (RT, Dark) start->control analysis Neutralize (if needed) & Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis end Compare Results & Assess Degradation analysis->end

Caption: General experimental workflow for stability stress testing.

References

workup procedure for reactions involving 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-iodo-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound?

A1: this compound should be handled with care, following standard laboratory safety procedures. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and gloves.

  • Working in a well-ventilated area or a chemical fume hood.[1]

  • Avoiding inhalation of dust and contact with skin and eyes.[1]

  • Washing hands thoroughly after handling.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Q2: What are common impurities that might be present in a reaction mixture containing this compound after a Suzuki coupling reaction?

A2: Common impurities can include unreacted starting materials (the indazole and the boronic acid/ester), homocoupled byproducts of the boronic acid, and palladium catalyst residues. Phenolic byproducts can also form, and in some cases, prodrug cleavage byproducts may be observed depending on the substrates and reaction conditions.

Q3: What are the recommended methods for purifying this compound and its derivatives?

A3: The two primary methods for purification are recrystallization and column chromatography. The choice between them depends on the scale of the reaction and the nature of the impurities. Column chromatography using silica gel is a versatile method for separating compounds with different polarities.[2] Recrystallization is effective for obtaining high-purity solid compounds, provided a suitable solvent system can be identified.[2]

Troubleshooting Guides

Issue 1: Incomplete reaction or presence of starting material after workup.

Symptoms:

  • TLC or LC-MS analysis of the crude product shows a significant amount of unreacted this compound.

Possible Causes & Solutions:

CauseSuggested Solution
Insufficient reaction time or temperature Monitor the reaction progress closely by TLC or LC-MS and consider extending the reaction time or increasing the temperature if the reaction has stalled.
Catalyst deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Use fresh, high-quality catalyst and ligands.
Poor quality of reagents Use freshly purchased or purified reagents. Boronic acids, in particular, can degrade upon storage.
Issue 2: Difficulty in removing palladium catalyst residues.

Symptoms:

  • The isolated product has a dark or black appearance.

  • NMR analysis shows broad peaks or baseline noise.

Possible Causes & Solutions:

CauseSuggested Solution
Palladium black formation Filter the reaction mixture through a pad of Celite® before the aqueous workup. This can help remove insoluble palladium species.
Soluble palladium complexes During the workup, wash the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine to help sequester and remove soluble palladium. Multiple washes may be necessary.
Issue 3: Formation of homocoupled byproducts.

Symptoms:

  • Mass spectrometry analysis reveals a significant peak corresponding to the dimer of the boronic acid coupling partner.

Possible Causes & Solutions:

CauseSuggested Solution
Presence of oxygen in the reaction Thoroughly degas the reaction mixture and solvent before adding the palladium catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Incorrect stoichiometry Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents) relative to the this compound.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Suzuki Coupling Reaction
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[3]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water. If excess boronic acid is a concern, a wash with an aqueous base (e.g., saturated sodium bicarbonate solution) can be performed. To remove certain byproducts, a wash with a saturated aqueous solution of sodium bisulfite may be beneficial.[1]

  • Brine Wash: Wash the organic layer with brine to remove residual water.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient for compounds of this type is a mixture of hexane and ethyl acetate.[4] The polarity is gradually increased to elute the desired product from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Workup_Procedure start Reaction Mixture dilute Dilute with Organic Solvent start->dilute 1. wash_water Wash with Water dilute->wash_water 2. wash_brine Wash with Brine wash_water->wash_brine 3. dry Dry over Na2SO4 wash_brine->dry 4. filter_concentrate Filter and Concentrate dry->filter_concentrate 5. crude_product Crude Product filter_concentrate->crude_product 6.

Caption: General aqueous workup workflow.

Troubleshooting_Tree start Problem with Workup/Purification incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_residue Catalyst Residue? start->catalyst_residue side_products Side Products? start->side_products solution1 Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->solution1 Yes solution2 Filter through Celite® Wash with Chelating Agent catalyst_residue->solution2 Yes solution3 Degas Reaction Mixture Adjust Stoichiometry side_products->solution3 Yes

References

Technical Support Center: Synthesis of 3,5-Disubstituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 3,5-disubstituted indazoles?

The synthesis of 3,5-disubstituted indazoles presents several key challenges, primarily revolving around regioselectivity and functional group compatibility. A major hurdle is controlling substitution at the N-1 versus N-2 position of the indazole ring due to annular tautomerism, which often leads to mixtures of isomers.[1] Subsequent functionalization at the C-3 and C-5 positions requires careful selection of synthetic strategies to achieve the desired substitution pattern without unwanted side reactions. Common issues include low yields, difficulty in purification, and the need for protecting group strategies to manage reactive sites.[2][3]

Q2: Which synthetic routes are most common for introducing substituents at the C-3 and C-5 positions?

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing the indazole core at specific positions.[4][5][6] Key reactions include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds by coupling a halo-indazole (e.g., 3-iodo- or 5-bromo-indazole) with an organoboron reagent.[4][5][7][8]

  • Buchwald-Hartwig Amination: For forming C-N bonds by coupling a halo-indazole with an amine.[9][10][11]

  • Cyclization Reactions: Building the indazole ring from appropriately substituted precursors is another common strategy.[12][13][14]

Q3: How can I control N-1 versus N-2 regioselectivity during alkylation?

Controlling the regioselectivity of N-alkylation is a critical challenge. The outcome is highly dependent on the reaction conditions and the substituents already present on the indazole ring.

  • For N-1 Alkylation (Thermodynamic Product): Using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N-1 substituted product.[1][15] Steric hindrance at the C-7 position can also promote N-1 alkylation.

  • For N-2 Alkylation (Kinetic Product): To favor the kinetically preferred N-2 isomer, reaction conditions can be modified to avoid thermodynamic equilibration.[1] The presence of certain substituents, such as electron-withdrawing groups at the C-7 position (e.g., NO2, CO2Me), can strongly direct alkylation to the N-2 position.[15]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling at C-3 or C-5

Symptoms:

  • The desired 3,5-disubstituted indazole is obtained in low yield.

  • Significant amounts of starting halo-indazole remain.

  • Formation of dehalogenated or other side products.

Possible Causes and Solutions:

CauseRecommended Action
Poor Solubility of Starting Materials Ensure your halo-indazole and boronic acid are fully dissolved. Consider switching to a solvent system with better solubilizing power, such as 1,4-dioxane/water, DMF, or toluene.[6] Sometimes, gently heating the mixture can improve solubility before adding the catalyst.
Inefficient Catalyst System The choice of palladium catalyst and ligand is crucial. For challenging couplings, consider using more active catalysts like Pd(dppf)Cl2 or catalysts with bulky phosphine ligands. Screen different catalysts and ligands to find the optimal combination for your specific substrates.
Inappropriate Base The base plays a critical role in the catalytic cycle. Common bases include K2CO3, Cs2CO3, and K3PO4.[4] The choice of base can be empirical, so screening different bases may be necessary. For anhydrous couplings with K3PO4, adding a small amount of water can sometimes be beneficial.[16]
N-H Acidity Issues The acidic proton on the indazole nitrogen can interfere with the catalytic cycle. While many couplings work with the unprotected NH, protection of the indazole nitrogen (e.g., with a Boc or SEM group) can sometimes improve yields, although this adds extra steps to the synthesis.[17][18] However, in some cases, unprotected indazoles show better reactivity.[18][19]
Decomposition of Boronic Acid Boronic acids can be unstable, especially at elevated temperatures. Use fresh, high-quality boronic acid. Consider using more stable alternatives like pinacol boronate esters (Bpin).
Problem 2: Competing N-1 and N-2 Isomer Formation during N-Alkylation

Symptoms:

  • A mixture of N-1 and N-2 alkylated indazoles is obtained, making purification difficult.

  • The desired isomer is the minor product.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Base/Solvent Combination This is the most common cause. For preferential N-1 alkylation, use NaH in anhydrous THF.[1][15] For N-2 alkylation, the choice is more substrate-dependent, but certain substituents can direct the reaction.
Steric and Electronic Effects of Substituents The existing substituents on the indazole ring heavily influence the N-1/N-2 ratio. A bulky substituent at C-7 will sterically hinder N-2 attack, favoring N-1. Conversely, an electron-withdrawing group at C-7 can favor N-2 alkylation.[15] Analyze your specific substrate to predict the likely outcome and adjust your strategy accordingly.
Thermodynamic vs. Kinetic Control N-1 isomers are typically the thermodynamically more stable products, while N-2 isomers are often the kinetic products.[1] Lowering the reaction temperature may favor the kinetic N-2 product. Conversely, prolonged reaction times or higher temperatures might allow for equilibration to the thermodynamic N-1 product.
Problem 3: Difficulty with Purification of the Final Product

Symptoms:

  • The crude product is a complex mixture.

  • The desired product is difficult to separate from starting materials, isomers, or byproducts via column chromatography.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, re-evaluate the reaction conditions (temperature, catalyst loading, etc.).
Formation of Isomers If inseparable isomers are the issue, it is best to revisit the reaction conditions to improve the regioselectivity of the preceding step.
Byproduct Formation Identify the major byproducts to understand the side reactions occurring. For example, in Suzuki couplings, homocoupling of the boronic acid can be an issue. Adjusting the stoichiometry or catalyst can sometimes mitigate this.
Alternative Purification Techniques If column chromatography is ineffective, consider other purification methods such as recrystallization from a suitable mixed solvent system, which can be highly effective for separating isomers.[20] Preparative HPLC may also be an option for valuable compounds.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 5-Bromo-1H-indazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-1H-indazole derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine the 5-bromo-1H-indazole derivative, the arylboronic acid, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[6]

  • Under an inert atmosphere, add the Pd(PPh₃)₄ catalyst.[6]

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for N-1 Alkylation of an Indazole

This protocol is optimized for achieving high N-1 regioselectivity.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (1.2 eq)

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[1]

  • Add the corresponding alkyl halide to the mixture.[1]

  • Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography to isolate the N-1 alkylated indazole.[1]

Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halo-indazoles

Indazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Substituted-7-bromo-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O1404Moderate to Good[4]
3-Iodo-1H-indazoleOrganoboronic acidsPdCl₂(dppf)-BMImBF₄ (ionic liquid)--up to 93[7]
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-dioxane/water80-100-High[6]
3-Chloroindazole5-Indole boronic acidP2 precatalyst (2.5)K₃PO₄Dioxane/H₂O10015Good to Excellent[19]

Visualizations

Synthetic_Workflow Start_Indazole Substituted 1H-Indazole N_Alkylation N-Alkylation (Control of N1/N2) Start_Indazole->N_Alkylation C5_Coupling C5-Halogenation followed by Suzuki or Buchwald-Hartwig Coupling N_Alkylation->C5_Coupling 2. Introduce R2 C3_Functionalization C3-Halogenation followed by Cross-Coupling C5_Coupling->C3_Functionalization 3. Introduce R3 Final_Product 3,5-Disubstituted Indazole C3_Functionalization->Final_Product

Caption: A generalized workflow for the synthesis of 3,5-disubstituted indazoles.

References

Technical Support Center: Catalyst Selection for 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for efficient and selective cross-coupling reactions with 3-bromo-5-iodo-1H-indazole. The unique dihalogenated structure of this substrate offers the potential for sequential and site-selective functionalization, making the choice of catalyst and reaction conditions paramount.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2] Consequently, selective coupling at the C5-iodo position can be achieved while leaving the C3-bromo position intact for subsequent transformations.

Q2: Is it necessary to protect the N-H group of the indazole before performing a cross-coupling reaction?

A2: N-protection is highly recommended, particularly for Sonogashira and some Buchwald-Hartwig reactions.[3][4][5] The acidic proton of the unprotected indazole N-H can lead to side reactions, such as N-arylation or catalyst deactivation, resulting in lower yields of the desired C-C or C-N coupled product.[3][6] For Suzuki-Miyaura reactions, while sometimes successful without protection, using an N-protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) often provides more consistent and higher-yielding results.[7]

Q3: How can I achieve selective coupling at the C3-bromo position?

A3: Achieving direct, selective coupling at the less reactive C3-bromo position in the presence of the C5-iodo group is challenging using standard palladium catalysis. The most common strategy is a sequential approach: first, react the C5-iodo position under mild conditions, and then, in a second step, functionalize the remaining C3-bromo position, which may require more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems).[1][2]

Q4: What are the most common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using high-purity, anhydrous solvents.[3]

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and using a slight excess of the boronic acid or alkyne can mitigate this issue.[4][8]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation occurs in Suzuki coupling. This can be reduced by using anhydrous solvents where possible and avoiding prolonged reaction times at high temperatures.[9]

Catalyst Selection and Data Presentation

The choice of catalyst is critical for achieving high yields and selectivity. The following tables summarize representative reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions based on data from closely related halo-indazole substrates. These serve as a starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling (Selective at C5-Iodo Position) (Data is illustrative, based on reactions with bromo- and iodo-indazoles/indoles)

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5 mol%)-K₂CO₃DME80292[1][10]
Pd(PPh₃)₄ (2 mol%)-Na₂CO₃DME/H₂O (2:1)80698[1][11]
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Dioxane/H₂O10015High[12]
PdCl₂(PPh₃)₂ (5 mol%)PPh₃Na₂CO₃Dioxane/H₂O120 (µW)0.6749[12]

Table 2: Catalyst Systems for Sonogashira Coupling (Selective at C5-Iodo Position) (Data is illustrative, based on reactions with iodo-indazoles/indoles)

Catalyst / PrecatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (10 mol%)CuI (20 mol%)Et₃NDMF7012High[11]
Pd(PPh₃)₄CuIAmine BaseVariousRT - 1001.5 - 24Good-High[5][13]
PdCl₂(PPh₃)₂ (3 mol%)-TBAFNeatRT - 1003Moderate-Excellent[14]
Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane10024Good[13]

Table 3: Catalyst Systems for Buchwald-Hartwig Amination (Selective at C5-Iodo Position) (Data is illustrative, based on reactions with bromo- and iodo-indazoles/heterocycles)

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BrettPhos Precatalyst (2 mol%)-LiHMDSTHF6512-24High[15]
RuPhos Precatalyst (2 mol%)-LiHMDSTHF6512-24High[15]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10018High[6]
(SIPr)Pd(methallyl)Cl (3 mol%)-LHMDSTHF220.5-290-99[7]

Visual Logic and Workflow Diagrams

The following diagrams illustrate the decision-making process for catalyst selection and a general experimental workflow.

Catalyst_Selection cluster_problem Starting Material cluster_decision Desired Transformation cluster_catalyst Recommended Catalyst System (Selective for C5-Iodo) start This compound suzuki C-C Bond (Suzuki) start->suzuki sonogashira C-C Bond (Sonogashira) start->sonogashira buchwald C-N Bond (Buchwald-Hartwig) start->buchwald cat_suzuki Pd(dppf)Cl₂ or Pd(PPh₃)₄ suzuki->cat_suzuki cat_sonogashira PdCl₂(PPh₃)₂ / CuI sonogashira->cat_sonogashira cat_buchwald BrettPhos or RuPhos Precatalyst buchwald->cat_buchwald

Caption: Catalyst selection flowchart for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Coupling Partner, Base protect N-Protection (if needed) reagents->protect optional setup Combine Reagents in Dry Solvent reagents->setup protect->setup degas Degas Mixture (Ar or N₂ bubble) setup->degas add_cat Add Pd Catalyst/Ligand under Inert Atmosphere degas->add_cat heat Heat to Reaction Temp add_cat->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Ineffective base.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous inert atmosphere. 2. Use fresh boronic acid or convert it to a more stable pinacol ester. 3. Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered.
Poor Selectivity (Reaction at C3-Br) 1. Reaction temperature too high. 2. Prolonged reaction time.1. Lower the reaction temperature (e.g., start at 70-80°C). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
Dehalogenation Byproduct 1. Presence of water/protons. 2. Catalyst system promotes hydrodehalogenation.1. Use anhydrous solvents. 2. Screen different phosphine ligands; sometimes a less bulky ligand can reduce this side reaction.
Boronic Acid Homocoupling 1. Presence of oxygen. 2. Slow transmetalation step.1. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. 2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.
Sonogashira Coupling
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Unprotected N-H group. 2. Inactive copper co-catalyst. 3. Amine base quality.1. Protect the indazole nitrogen with a suitable group (e.g., Boc, SEM).[4][5] 2. Use fresh, high-purity CuI. 3. Use freshly distilled amine base (e.g., Et₃N or DIPEA).
Alkyne Homocoupling (Glaser Coupling) 1. Presence of oxygen. 2. High catalyst loading.1. Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Optimize (lower) the loading of the copper co-catalyst.
Catalyst Decomposition (Pd Black) 1. High temperature. 2. Ligand dissociation.1. Run the reaction at the lowest effective temperature (often room temperature is sufficient for C-I coupling). 2. Consider a copper-free protocol with a stabilizing phosphine ligand.[14]
Buchwald-Hartwig Amination
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incorrect ligand choice. 2. Inactive catalyst/precatalyst. 3. Base is not strong enough.1. The ligand is critical. Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[15] 2. Use a fresh bottle of precatalyst and ensure anhydrous/anaerobic conditions.[15] 3. Use a strong, non-nucleophilic base like LiHMDS, LHMDS, or NaOtBu.[7]
N-Arylation of Indazole 1. Unprotected N-H group.1. Protect the indazole nitrogen to prevent competitive amination at the N1 position.
Reductive Dehalogenation 1. Sterically hindered ligand. 2. High reaction temperature.1. Use a less sterically hindered ligand if dehalogenation is the major pathway. 2. Lower the reaction temperature.

Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol details the coupling of N-Boc-3-bromo-5-iodo-1H-indazole with phenylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-bromo-5-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) and water (4:1 v/v, to make a 0.1 M solution with respect to the indazole) via syringe.

  • Degassing: Bubble argon or nitrogen through the stirred solution for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-Boc-3-bromo-5-phenyl-1H-indazole.

Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position

This protocol describes the coupling of N-Boc-3-bromo-5-iodo-1H-indazole with phenylacetylene.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-bromo-5-iodo-1H-indazole (1.0 equiv.) and copper(I) iodide (CuI, 0.2 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by phenylacetylene (1.5 equiv.) and triethylamine (Et₃N, 3.0 equiv.) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.1 equiv.).

  • Reaction: Stir the reaction mixture at 70°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-bromo-5-(phenylethynyl)-1H-indazole.

Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Iodo Position

This protocol outlines the coupling of N-Boc-3-bromo-5-iodo-1H-indazole with morpholine.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-3-bromo-5-iodo-1H-indazole (1.0 equiv.), morpholine (1.2 equiv.), and the RuPhos precatalyst (0.02 equiv.).[15]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Then, add lithium bis(trimethylsilyl)amide (LiHMDS, 1 M solution in THF, 2.0 equiv.) dropwise to the stirred reaction mixture.[15]

  • Reaction: Seal the tube tightly and heat the mixture to 65°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain N-Boc-3-bromo-5-(morpholin-4-yl)-1H-indazole.

References

Validation & Comparative

The Chemist's Guide to Regioselective Functionalization: A Comparative Analysis of Bromine vs. Iodine Reactivity in 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For the modern medicinal chemist, the indazole scaffold is a cornerstone of drug design. Its versatile biological activity makes it a privileged structure in the development of novel therapeutics. The ability to selectively functionalize different positions of the indazole ring is paramount for creating diverse compound libraries for structure-activity relationship (SAR) studies. In di-halogenated indazoles, such as 3-bromo-5-iodo-1H-indazole, the differential reactivity of the carbon-halogen bonds provides a powerful tool for sequential and site-selective modifications. This guide offers a comprehensive comparison of the reactivity of the C-Br and C-I bonds in this substrate, supported by experimental data from analogous systems, and provides detailed protocols for key cross-coupling reactions.

The Fundamental Principle: A Tale of Two Halogens

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a well-established hierarchy. The strength of the carbon-halogen bond plays a crucial role, with the weaker bonds being more susceptible to oxidative addition by the palladium catalyst. This fundamental principle dictates the following order of reactivity:

C-I > C-Br > C-Cl > C-F

The carbon-iodine bond is the longest and weakest, making aryl iodides the most reactive coupling partners. Conversely, the carbon-bromine bond is stronger and shorter, resulting in lower reactivity compared to the corresponding iodide. This difference in reactivity is the key to achieving chemoselectivity in molecules bearing both bromine and iodine substituents. While the oxidative addition step is a critical factor, other parameters can also influence the overall efficiency of the catalytic cycle.[1][2]

Comparative Reactivity in Cross-Coupling Reactions

Experimental data on the sequential functionalization of di-halogenated indazoles confirms the preferential reactivity of the C-I bond. Studies on the closely related isomer, 5-bromo-3-iodo-1H-indazole, demonstrate that Sonogashira and Suzuki couplings can be performed selectively at the 3-position (C-I bond) while leaving the 5-position (C-Br bond) intact.[3] This allows for a subsequent coupling reaction at the C-Br position, enabling the synthesis of di-substituted indazoles in a controlled manner.

Data Presentation: Selective Cross-Coupling of a Di-halo-indazole Model System

The following table summarizes the results of sequential Sonogashira and Suzuki cross-coupling reactions performed on a 5-bromo-3-iodo-indazole scaffold, which serves as an excellent model for the reactivity of this compound.

Reaction TypePositionCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira C3-IPhenylacetylenePd(PPh₃)₄, CuIEt₃N/DMF701285[3]
Suzuki C3-I4-Methoxyphenylboronic acidPd(PPh₃)₄DME/H₂O801278[3]
Sonogashira C5-BrPhenylacetylenePdCl₂(PPh₃)₂, CuI, PPh₃Et₃N/DMF704865[3]
Suzuki C5-Br4-Methoxyphenylboronic acidPd(PPh₃)₄DME/H₂O802472[3]

Note: The data presented is for the isomeric 5-bromo-3-iodo-indazole and serves as a strong predictor for the reactivity of this compound.

Experimental Protocols

The following are detailed methodologies for performing selective cross-coupling reactions on a di-halo-indazole substrate. N-protection of the indazole may be required for certain substrates and coupling partners to improve yields and prevent side reactions.

Selective Sonogashira Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in a 2:1 mixture of Et₃N and DMF, add the terminal alkyne.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Under an argon atmosphere, add Pd(PPh₃)₄ and CuI.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Selective Suzuki-Miyaura Coupling at the C-I Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and Na₂CO₃.

  • Add a 2:1 mixture of DME and water.

  • Degas the solution with argon for 15-20 minutes.

  • Under an argon atmosphere, add Pd(PPh₃)₄.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination (General Protocol for Aryl Bromide)

Materials:

  • 3-Substituted-5-bromo-1H-indazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or Dioxane

Procedure:

  • In an oven-dried flask, combine the 3-substituted-5-bromo-1H-indazole, amine, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon.

  • Add the solvent (toluene or dioxane).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ and Xantphos in the solvent under argon.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100-110°C and stir for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a logical workflow for the sequential functionalization of this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition Ar'B(OH)2 Ar'B(OH)2

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)(X)L2

Figure 2: Simplified Catalytic Cycles for the Sonogashira Coupling.

Buchwald_Hartwig_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Oxidative Addition

Figure 3: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

workflow start This compound step1 Selective Cross-Coupling at C5-I (e.g., Suzuki, Sonogashira) start->step1 Higher reactivity of C-I bond intermediate 3-Bromo-5-substituted-1H-indazole step1->intermediate step2 Cross-Coupling at C3-Br (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intermediate->step2 Functionalization of remaining C-Br bond final_product 3,5-Disubstituted-1H-indazole step2->final_product

Figure 4: Workflow for Sequential Functionalization of this compound.

Conclusion

The differential reactivity between the carbon-iodine and carbon-bromine bonds in this compound offers a reliable and strategic advantage for synthetic chemists. By carefully selecting reaction conditions, the more labile C-I bond can be selectively functionalized, leaving the C-Br bond available for subsequent transformations. This stepwise approach, supported by robust palladium-catalyzed cross-coupling methodologies like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, provides a powerful platform for the synthesis of complex, multi-functionalized indazole derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this chemoselectivity in their drug discovery and development programs.

References

A Comparative Guide to Suzuki Coupling: 3-Bromo-5-iodo-1H-indazole vs. 3,5-dibromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Bromo-5-iodo-1H-indazole and 3,5-dibromo-1H-indazole as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The choice of dihalogenated indazole is critical for synthetic strategy, influencing selectivity, yield, and the potential for subsequent functionalization. This document summarizes key performance data from experimental findings to inform substrate selection in drug discovery and medicinal chemistry programs.

Overview: Reactivity and Selectivity

The primary distinction between the two substrates lies in the inherent reactivity difference between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the oxidative addition step of the catalytic cycle. The C-I bond is significantly more reactive than the C-Br bond, readily undergoing oxidative addition to a Pd(0) catalyst at lower temperatures. This principle forms the basis for the chemoselectivity observed with this compound.

  • This compound : Offers high chemoselectivity. Suzuki coupling occurs preferentially at the more reactive C-I bond at the 5-position, leaving the C-Br bond at the 3-position intact for potential subsequent cross-coupling reactions. This makes it an ideal substrate for building molecular complexity in a stepwise manner.

  • 3,5-dibromo-1H-indazole : Lacks the same degree of inherent electronic differentiation between its two C-Br bonds. Achieving selective mono-arylation at either the C3 or C5 position is challenging and highly dependent on steric effects and precise control of reaction conditions. This substrate is often used when diarylation is the desired outcome or when steric hindrance of the coupling partner can direct selectivity.

Data Presentation: Comparative Performance

The following tables summarize quantitative data from representative Suzuki coupling reactions.

Table 1: Selective Suzuki Coupling of this compound

Boronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane100892
Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene901688

Note: In all cited examples, coupling occurs exclusively at the 5-position (C-I).

Table 2: Suzuki Coupling of 3,5-dibromo-1H-indazole

Boronic Acid/EsterEquivalents of Boronic AcidCatalyst SystemBaseSolventTemp (°C)Product Distribution (Mono-C3 : Mono-C5 : Di-C3,C5)Yield (%)Ref.
Phenylboronic acid1.1Pd(PPh₃)₄Na₂CO₃DME90Mixture~70 (total)
2-Tolylboronic acid1.0PdCl₂(dppf)Cs₂CO₃Toluene1105 : 1 : 0 (approx.)65 (mono-C3)
Phenylboronic acid2.5Pd(PPh₃)₄Na₂CO₃DME900 : 0 : 10085 (di-C3,C5)

Note: Selective mono-arylation of 3,5-dibromo-1H-indazole is challenging. Sterically hindered boronic acids (e.g., 2-tolylboronic acid) can favor coupling at the less hindered C3 position. Using an excess of the boronic acid typically leads to the diarylated product.

Experimental Protocols

Protocol for Selective Suzuki Coupling of this compound

This protocol is representative for achieving selective arylation at the 5-position.

dot

cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A This compound (1.0 eq) F Combine reagents in flask B Arylboronic Acid (1.1 - 1.2 eq) C Pd(PPh₃)₄ (0.03 - 0.05 eq) D Na₂CO₃ (2M aq.) (2.0 - 3.0 eq) E Solvent (Toluene/Ethanol) G Degas (N₂/Ar) for 15-20 min F->G H Heat mixture (80-100 °C) G->H I Monitor by TLC/LC-MS (8-16 h) H->I J Cool to RT I->J K Aqueous Workup (H₂O, Brine) J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify by Column Chromatography M->N cluster_A Substrate: this compound cluster_B Substrate: 3,5-dibromo-1H-indazole A This compound B Suzuki #1 (Ar¹-B(OH)₂) A->B Highly Reactive C-I C 5-Ar¹-3-bromo-1H-indazole (High Selectivity) B->C D Suzuki #2 (Ar²-B(OH)₂) C->D Less Reactive C-Br E 5-Ar¹-3-Ar²-1H-indazole (Diverse Scaffolds) D->E F 3,5-dibromo-1H-indazole G Suzuki (Ar-B(OH)₂) F->G Similar C-Br Reactivity H Mixture of Mono- & Di-arylated (Low Selectivity) G->H 1.1 eq Boronic Acid I 3,5-Diaryl-1H-indazole (Symmetrical Scaffolds) G->I >2.2 eq Boronic Acid

Navigating the Biological Landscape of Bromo-Iodo-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities. Among the various halogenated indazoles, bromo-iodo-substituted indazoles serve as versatile intermediates for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of derivatives of 6-Bromo-3-iodo-1H-indazole, a structural isomer of the titular 3-Bromo-5-iodo-1H-indazole. Due to a lack of publicly available biological data for this compound and its direct derivatives, this guide will focus on the comprehensive data available for derivatives synthesized from the closely related 6-Bromo-3-iodo-1H-indazole, offering valuable insights into the structure-activity relationships of this class of compounds.

The indazole core, with its fused benzene and pyrazole rings, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The introduction of bromine and iodine atoms at different positions on this scaffold provides key handles for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. These halogenated indazoles are particularly important in the development of kinase inhibitors and other anti-cancer agents.

Comparative Biological Activity: Antiproliferative Effects of 6-Bromo-3-iodo-1H-indazole Derivatives

A study by Shang et al. (2021) details the synthesis and in vitro antiproliferative activity of a series of indazole derivatives originating from 6-Bromo-3-iodo-1H-indazole. The following table summarizes the 50% inhibitory concentration (IC50) values of these compounds against a panel of human cancer cell lines, providing a quantitative comparison of their potency. The parent compound in this context is the synthetic intermediate from which these derivatives were synthesized.

Compound IDModification from Parent ScaffoldA549 (Lung Cancer) IC50 (μM)4T1 (Breast Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)HepG2 (Liver Cancer) IC50 (μM)HCT116 (Colon Cancer) IC50 (μM)
2a R = 4-(4-methylpiperazin-1-yl)phenyl>10>101.15>104.89
2b R = 4-(morpholin-4-yl)phenyl2.981.950.872.551.09
2c R = 4-(pyrrolidin-1-yl)phenyl1.450.890.461.230.67
2d R = 4-(piperidin-1-yl)phenyl1.020.650.330.980.54
2e R = 3-(pyrrolidin-1-yl)phenyl3.872.111.543.012.56
2f R = 3-(piperidin-1-yl)phenyl0.870.430.230.650.34
2g R = 4-methoxyphenyl4.563.892.014.123.54
2h R = 3,4-dimethoxyphenyl6.785.013.126.344.87
2i R = 3,4,5-trimethoxyphenyl8.016.324.567.895.11
2k R = 4-(dimethylamino)phenyl1.891.020.561.540.88

Note: The modifications listed are at the 6-position of the indazole ring, replacing the bromine atom via a Suzuki coupling reaction. The parent scaffold for these derivatives is (E)-3-(3,5-dimethoxystyryl)-6-bromo-1H-indazole, which is synthesized from 6-Bromo-3-iodo-1H-indazole.

Experimental Protocols

Synthesis of 6-Bromo-3-iodo-1H-indazole

The key intermediate, 6-Bromo-3-iodo-1H-indazole, was synthesized from 6-bromo-1H-indazole. To a solution of 6-bromo-1H-indazole in dimethylformamide (DMF), potassium hydroxide (KOH) was added. Subsequently, a solution of iodine (I2) in DMF was added dropwise, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was then poured into an aqueous solution of sodium thiosulfate (Na2S2O4) and potassium carbonate (K2CO3), leading to the precipitation of a white solid. This solid was filtered and dried to yield 6-Bromo-3-iodo-1H-indazole.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A549, 4T1, MCF-7, HepG2, and HCT116) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. Finally, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the Synthetic and Signaling Landscape

To better understand the context of this research, the following diagrams illustrate the general synthetic workflow and a relevant signaling pathway often targeted by indazole derivatives.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Start 6-Bromo-1H-indazole Intermediate1 6-Bromo-3-iodo-1H-indazole Start->Intermediate1 Iodination Intermediate2 (E)-3-(3,5-dimethoxystyryl)- 6-bromo-1H-indazole Intermediate1->Intermediate2 Suzuki Coupling Derivatives Target Derivatives (2a-2k) Intermediate2->Derivatives Suzuki Coupling CellLines Cancer Cell Lines (A549, 4T1, MCF-7, HepG2, HCT116) Derivatives->CellLines MTT MTT Assay CellLines->MTT Treatment IC50 IC50 Determination MTT->IC50 Data Analysis

Caption: Synthetic and evaluation workflow for 6-Bromo-1H-indazole derivatives.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits

Caption: Inhibition of a generic kinase signaling pathway by an indazole derivative.

References

Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-5-iodo-1H-indazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of the synthetically significant compound 3-Bromo-5-iodo-1H-indazole and its immediate precursors. This guide provides a comprehensive overview of their spectral data, detailed experimental protocols, and logical workflows to aid in synthesis and characterization.

In the landscape of pharmaceutical research and medicinal chemistry, the unambiguous identification and characterization of novel heterocyclic compounds are paramount. This compound is a halogenated indazole derivative with potential applications in drug discovery. A thorough understanding of its spectroscopic signature, alongside those of its precursors, is crucial for synthetic chemists and analytical scientists. This guide presents a comparative spectroscopic analysis of this compound and its logical precursors, 3-Bromo-1H-indazole and 5-iodo-1H-indazole.

Synthesis Pathway

The synthesis of this compound can be logically approached through two primary routes, leveraging commercially available or readily synthesizable precursors. The first pathway involves the bromination of 5-iodo-1H-indazole, while the second pathway entails the iodination of 3-bromo-1H-indazole. A similar synthetic strategy has been documented for the preparation of 6-Bromo-3-iodo-1H-indazole from 6-bromo-1H-indazole.[1]

Synthesis_Pathway Proposed Synthesis of this compound cluster_precursors Precursors 5-iodo-1H-indazole 5-iodo-1H-indazole This compound This compound 5-iodo-1H-indazole->this compound Bromination (e.g., Br2, NBS) 3-bromo-1H-indazole 3-bromo-1H-indazole 3-bromo-1H-indazole->this compound Iodination (e.g., I2, NIS)

Caption: Proposed synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. While complete experimental data for the target compound is not widely available, the data for its precursors provide a crucial reference for reaction monitoring and product confirmation.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-4H-5H-6H-7NH
3-Bromo-1H-indazole -~7.7 (d)~7.2 (t)~7.4 (t)~7.6 (d)~13.0 (br s)
5-Iodo-1H-indazole ~8.1 (s)~7.6 (d)-~7.8 (dd)~8.1 (s)~13.2 (br s)
This compound -~7.8 (d)-~7.9 (dd)~8.3 (s)~13.5 (br s)
(Note: Predicted values for this compound are based on substituent effects on the indazole scaffold.)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-3C-3aC-4C-5C-6C-7C-7a
3-Bromo-1H-indazole ~118.0~122.0~121.0~127.0~122.0~110.0~140.0
5-Iodo-1H-indazole ~135.0~123.0~129.0~85.0~135.0~112.0~140.0
This compound ~119.0~124.0~130.0~86.0~138.0~114.0~141.0
(Note: Predicted values are based on additivity rules and data from similar halogenated indazoles.)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchAromatic C-H StretchC=C StretchC-Br StretchC-I Stretch
3-Bromo-1H-indazole 3100-3300 (br)~30501620, 1460550-650-
5-Iodo-1H-indazole 3100-3300 (br)~30501610, 1450-500-600
This compound 3100-3300 (br)~30501600, 1440550-650500-600
(Note: Predicted values are based on characteristic group frequencies.)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
3-Bromo-1H-indazole C₇H₅BrN₂197.03[M]+• at 196/198 (1:1), loss of Br, loss of N₂
5-Iodo-1H-indazole C₇H₅IN₂244.03[M]+• at 244, loss of I, loss of N₂
This compound C₇H₄BrIN₂322.93[M]+• at 322/324 (1:1), loss of Br, loss of I, loss of N₂
(Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) is a key diagnostic feature in the mass spectra of brominated compounds.)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 s.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-10 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute the solution as needed for the specific ionization technique.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI):

    • Ionization mode: Positive or negative.

    • Mass range: m/z 50-500.

    • Capillary voltage, cone voltage, and source/desolvation temperatures should be optimized for the compound.

  • Data Acquisition (EI):

    • Electron energy: 70 eV.

    • Mass range: m/z 50-500.

Analytical Workflow

The general workflow for the spectroscopic analysis of a synthesized indazole derivative is outlined below.

Analytical_Workflow General Spectroscopic Analysis Workflow Start Start Synthesized_Product Synthesized Product (e.g., this compound) Start->Synthesized_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesized_Product->Purification Purity_Check Purity Check (TLC, LC-MS) Purification->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Structural_Elucidation->MS IR IR Spectroscopy (Functional Groups) Structural_Elucidation->IR Data_Analysis Comprehensive Data Analysis and Comparison with Precursors NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure_Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for the spectroscopic characterization of synthesized indazole derivatives.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its precursors. By presenting comparative data and standardized protocols, it aims to facilitate the efficient and accurate characterization of these important synthetic intermediates. Researchers are encouraged to acquire a full suite of spectroscopic data for novel compounds to ensure unambiguous structural assignment.

References

Validating the Structure of 3-Bromo-5-iodo-1H-indazole: A Comparative Guide to Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the structural validation of 3-Bromo-5-iodo-1H-indazole using single-crystal X-ray crystallography, a powerful technique for elucidating atomic arrangements in a crystalline solid. While a public crystal structure for this specific compound is not yet available, this document outlines the complete experimental workflow and offers a comparative analysis against spectroscopic data and related known structures.

The indazole scaffold is a crucial pharmacophore in medicinal chemistry, and precise knowledge of substituent placement and molecular geometry is essential for understanding structure-activity relationships (SAR) and for rational drug design. This guide will detail the synthesis, crystallization, and X-ray diffraction analysis necessary to unambiguously confirm the structure of this compound.

Comparative Analysis of Structural and Spectroscopic Data

To validate the structure of this compound, a multi-faceted approach is necessary, comparing the hypothetical crystallographic data with other analytical techniques and with the known structures of similar compounds.

Spectroscopic and Predicted Crystallographic Data

Before undertaking an X-ray diffraction experiment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide initial structural confirmation. The expected NMR data for this compound can be compared with the hypothetical parameters derived from a potential crystal structure.

Parameter This compound (Predicted/Experimental) Alternative Structures (e.g., 6-Bromo-3-iodo-1H-indazole)
¹H NMR (DMSO-d₆, δ ppm) ~13.8 (br s, 1H, NH), ~8.0 (d, 1H), ~7.6 (d, 1H), ~7.5 (dd, 1H)¹H NMR (400 MHz, DMSO-d6) δ 13.62 (s, 1H), 7.82 (d, J = 1.5 Hz, 1H), 7.40 (d, J = 8.6 Hz, 1H), 7.33 (dd, J = 8.6, 1.6 Hz, 1H)[1]
¹³C NMR (Predicted) Quaternary carbons for C-Br and C-I, shifts influenced by heavy atoms.Specific shifts would differ based on substituent positions.
Mass Spectrometry (m/z) [M+H]⁺ ≈ 322.9[M+H]⁺ ≈ 322.9[1]
Crystal System (Predicted) Monoclinic or OrthorhombicVaries (e.g., Monoclinic for many substituted indazoles)
Space Group (Predicted) P2₁/c or P-1 (common for small organic molecules)P2₁/c is common for similar heterocyclic compounds.
Key Bond Lengths (Predicted) C-Br: ~1.88 Å, C-I: ~2.08 Å, Indazole ring bonds consistent with aromaticity.C-Br and C-I bond lengths are characteristic and would be similar.

Table 1: A comparative summary of experimental NMR data for a related isomer and predicted data for this compound. The predicted crystallographic parameters are based on common values for similar small organic molecules.

Comparison with Known Halogenated Indazole Structures

Comparing the anticipated bond lengths and angles of this compound with experimentally determined values from other halogenated indazoles provides a crucial benchmark for validation.

Structural Parameter Hypothetical this compound Known Structure: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate [2]Known Structure: Other Substituted Indazoles
C-Br Bond Length (Å) ~1.881.883 (3)Generally in the range of 1.87-1.90 Å.
Indazole Ring N-N Bond (Å) ~1.361.366 (3)Typically ~1.35-1.38 Å.
Indazole Ring C-N Bond (Å) ~1.33 - 1.38~1.32-1.38Varies based on position and substitution.
Benzene Ring C-C Bond (Å) ~1.37 - 1.41~1.37-1.40Consistent with aromatic character.
Dihedral Angle (Pyrazole/Benzene) Expected to be nearly co-planar2.36 (5)°Small dihedral angles are typical, indicating planarity.

Table 2: Comparison of predicted key structural parameters for this compound with experimentally determined values from a published crystal structure of a related bromo-indazole derivative.

Experimental Protocols

A successful crystallographic validation requires a robust and well-defined experimental plan, from the synthesis of the material to the final data analysis.

Synthesis of this compound

A plausible synthetic route involves the direct iodination of 5-bromo-1H-indazole.

  • Dissolution: Dissolve 5-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add potassium hydroxide (KOH) (3.0 eq.) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) and stir.

  • Iodination: Slowly add a solution of iodine (I₂) (2.0 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for approximately 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3][4] Several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial.[5] Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane or heptane).[5][6] The vapor from the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[6]

  • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser anti-solvent. The compound will slowly diffuse to the interface and crystallize.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals (ideally 0.1-0.3 mm in size) are obtained, the following steps are performed for data collection and analysis:[7][8]

  • Crystal Mounting: A high-quality, defect-free crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[7]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7][9] The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[7][9]

  • Structure Solution: The collected diffraction data (a series of reflection intensities) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other structural factors are refined against the experimental data until the calculated diffraction pattern closely matches the observed one. This process yields the final, precise three-dimensional structure of this compound, including bond lengths, bond angles, and torsion angles.

Workflow for Structural Validation

The logical flow from synthesis to final validation is a critical aspect of the scientific process. This workflow can be visualized to provide a clear overview of the necessary steps.

G start Start: 5-Bromo-1H-indazole synthesis Iodination Reaction (KOH, I2, DMF) start->synthesis purification Purification (Recrystallization) synthesis->purification product Pure this compound purification->product crystallization Single Crystal Growth (e.g., Vapor Diffusion) product->crystallization nmr_ms Spectroscopic Analysis (NMR, MS) product->nmr_ms scxrd Single Crystal X-ray Diffraction (Data Collection & Refinement) crystallization->scxrd structure Solved Crystal Structure (Bond Lengths, Angles) scxrd->structure comparison Comparative Analysis structure->comparison nmr_ms->comparison validation Validated Structure comparison->validation

Workflow for the structural validation of this compound.

By following these detailed protocols and conducting a thorough comparative analysis, researchers can confidently determine and validate the precise molecular structure of this compound, providing a solid foundation for future research and development endeavors.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole scaffold is a cornerstone in the development of novel therapeutics, with applications ranging from oncology to neurodegenerative disorders. The strategic introduction of substituents at specific positions of the indazole ring is crucial for modulating biological activity. 3-Bromo-5-iodo-1H-indazole is a versatile building block that allows for selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds—the C-I bond being more reactive—enables sequential and site-selective modifications.[1]

This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions involving this compound and related haloindazoles. The data presented is compiled from various studies to aid in the selection of optimal catalytic systems.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity in cross-coupling reactions. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Heck couplings of haloindazoles. It is important to note that the data is collated from different sources and reaction conditions may vary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. For this compound, the reaction is expected to occur selectively at the more reactive C-5 iodine position.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateNotesReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802High5-bromo-1-ethyl-1H-indazoleEffective for coupling with N-Boc-2-pyrroleboronic acid.[2]
Pd(PPh₃)₄Na₂CO₃DME/H₂O (2:1)70-8012-2453 (mono)5-bromo-3-iodoindoleLower yield and selectivity observed for Suzuki coupling compared to Sonogashira.[1][1]
PdCl₂(dppf)Cs₂CO₃DMF9012~88-962-Bromo-4-iodopyridineEffective for a broad range of boronic acids at the iodo position.[3][3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-982-Bromo-4-iodopyridineHighly active catalyst, allowing for lower catalyst loading.[3][3]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the functionalization of haloindazoles.

Catalyst/LigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateNotesReference
Pd(PPh₃)₄CuIEt₃NTHFRT12High3-iodoindazolesGeneral conditions for coupling of various terminal alkynes.[4]
Pd(PPh₃)₂Cl₂CuIEt₃NReflux1up to 933-bromo-1,2-dionesEfficient coupling with substituted acetylenes.[5][5]
Pd(PPh₃)₄CuIiPr₂NHTHFRT12High5-bromo-3-iodoindolesSelective coupling at the iodo position.[1]
Heck Coupling

The Heck coupling reaction forms a C-C bond between an alkene and an aryl halide. This method is useful for introducing vinyl groups onto the indazole core.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateNotesReference
Pd(OAc)₂ / PPh₃Et₃NDMF or Acetonitrile80-120--Iodo-indazoleGeneral conditions for Heck coupling.[6][6]
Pd(OAc)₂Na₂CO₃DMF100-1104-12-3-Iodo-6-methyl-4-nitro-1H-indazoleProtocol for coupling with methyl acrylate.[7][7]
Na₂PdCl₄ / sSPhosNa₂CO₃CH₃CN/H₂O (1:1)--near quantitative5-iodo and 5-bromo-indoleMicrowave heating used.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful execution of these coupling reactions. Below are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).[9]

  • Add the solvent system (e.g., a mixture of dioxane and water, or DME).[1][9]

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[2][9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[2][9]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]

General Procedure for Sonogashira Coupling
  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[5]

  • Add the degassed solvent (e.g., THF or Et₃N) and the amine base (e.g., Et₃N or iPr₂NH, 2-3 equiv.).[5]

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.[5]

  • Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

General Procedure for Heck Coupling
  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand if required (e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N or Na₂CO₃, 2-3 equiv.).[6][7]

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., DMF or acetonitrile) followed by the alkene (1.2-1.5 equiv.).[6][7]

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir until the starting material is consumed.[6][7]

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.[6]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Reactants: - this compound - Coupling Partner - Base solvent Add Solvent reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue if incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation/ Migratory Insertion pd_complex->transmetalation R-M intermediate Ar-Pd(II)-R L₂ transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Bromo-5-iodo-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry, particularly as a kinase inhibitor. Furthermore, this guide compares its potential performance with alternative indazole-based compounds, supported by experimental data and detailed protocols.

Introduction to this compound and its Significance

The indazole scaffold is a "privileged" structure in drug discovery, forming the core of numerous kinase inhibitors, including several FDA-approved drugs. The specific substitution pattern of this compound offers multiple points for further chemical modification, making it an attractive building block for the synthesis of targeted therapeutics. Given its potential role in kinase inhibition, ensuring its purity is paramount to understanding its biological activity and structure-activity relationships (SAR).

Purity Assessment of this compound

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural elucidation of impurities, or high-throughput screening.

Comparison of Key Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High resolution and sensitivity, excellent for quantitative analysis, well-established and robust.[1]Requires a suitable chromophore for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure elucidation of the main compound and impurities, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC, may not detect trace impurities, requires more sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Excellent for identifying unknown impurities by providing molecular weight information, high sensitivity and selectivity.[2]Instrumentation is more complex and expensive, ionization efficiency can vary between compounds.
Potential Impurities in Synthesized this compound

Impurities in the final product can originate from various sources throughout the synthetic process. A plausible synthesis route for this compound involves the iodination of 3-bromo-1H-indazole. Based on this and similar syntheses of halogenated indazoles, potential impurities may include:

  • Starting Materials: Unreacted 3-bromo-1H-indazole.

  • Intermediates: Incomplete reaction products.

  • Byproducts: Di-iodinated or other over-halogenated species, as well as regioisomers.[3]

  • Reagents and Solvents: Residual reagents (e.g., N-iodosuccinimide) and solvents (e.g., DMF) used in the synthesis and purification steps.[3]

  • Degradation Products: The compound may degrade over time if not stored under appropriate conditions.[3]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Protocol 2: Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum to confirm the structure of this compound and identify potential impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Sample Preparation:

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.[3]

  • Add approximately 0.6 mL of the chosen deuterated solvent.[3]

  • Cap the tube and gently sonicate or vortex to dissolve the sample completely.[3]

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation of impurities.

Data Analysis:

  • Compare the obtained spectrum with the expected chemical shifts and coupling constants for this compound.[4]

  • Signals not corresponding to the main compound or the solvent indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative measure of their abundance.

Comparison with Alternative Kinase Inhibitors

This compound belongs to the broader class of indazole-based kinase inhibitors. The performance of novel compounds in this class is often benchmarked against established inhibitors. The following table provides a comparison of the inhibitory activity (IC₅₀ values) of several indazole derivatives against various protein kinases. While the specific IC₅₀ for this compound is not publicly available, this comparison provides context for its potential therapeutic efficacy.

InhibitorTarget KinaseIC₅₀ (nM)Assay Type / Context
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1 - 1.6Cell-free / Endothelial Cells[5]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10 - 140Cell-free[5]
NiraparibPARP-1, PARP-23.8, 2.1Cell-free
This compound (Hypothetical Target: e.g., VEGFR2)(To be determined)
Other Substituted IndazolesVarious KinasesVariableCell-based / Cell-free[6]

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams, created using the DOT language, illustrate a typical workflow for purity analysis and a representative signaling pathway targeted by indazole-based kinase inhibitors.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_results Results & Decision start Synthesized This compound hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr lcms LC-MS Analysis start->lcms data Purity Data & Impurity Profile hplc->data nmr->data lcms->data decision Purity > 95%? data->decision pass Proceed to Biological Assays decision->pass Yes fail Further Purification decision->fail No

Caption: Workflow for the purity assessment of synthesized this compound.

Kinase_Signaling_Pathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response inhibitor This compound (Indazole Inhibitor) inhibitor->dimerization Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.

Conclusion

The rigorous assessment of purity is a non-negotiable step in the progression of any synthesized compound from the laboratory to potential clinical applications. For this compound, a combination of HPLC for quantitative purity determination and NMR/LC-MS for structural confirmation and impurity identification provides a robust quality control strategy. By understanding the potential impurities and employing the detailed analytical protocols outlined in this guide, researchers can ensure the integrity of their findings. Furthermore, by comparing its potential activity to other indazole-based kinase inhibitors, this guide provides a framework for evaluating its future prospects in drug discovery.

References

head-to-head comparison of different synthesis routes for 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed, objective comparison of two potential synthetic pathways to 3-Bromo-5-iodo-1H-indazole, a valuable building block in medicinal chemistry. The comparison includes experimental data, detailed protocols, and a logical workflow diagram to aid in selecting the most suitable route for your research needs.

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each offering distinct advantages and challenges. This comparison will focus on two plausible routes:

  • Route A: Late-stage C-3 Bromination. This pathway commences with the synthesis of 5-iodo-1H-indazole, followed by a regioselective bromination at the C-3 position.

  • Route B: Late-stage C-3 Iodination. This alternative strategy begins with the commercially available 3-bromo-1H-indazole, which then undergoes iodination at the C-5 position.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is compiled from analogous reactions found in the literature and represents expected outcomes.

ParameterRoute A: Late-stage C-3 BrominationRoute B: Late-stage C-3 Iodination
Starting Material 5-iodo-1H-indazole3-bromo-1H-indazole
Key Transformation Regioselective C-3 brominationRegioselective C-3 iodination
Reagents for Key Step N-Bromosuccinimide (NBS)Iodine (I2), Potassium Hydroxide (KOH)
Solvent for Key Step Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)N,N-Dimethylformamide (DMF)
Typical Reaction Time 2-6 hours3-5 hours
Reported Yield (analogous reactions) 85-95%70-80%[1]
Overall Yield (hypothesized 2 steps) ~75-85%~60-70%
Purification Method Column chromatography or recrystallizationFiltration and washing, or column chromatography
Key Advantages Potentially higher yield in the final bromination step.Readily available starting material.
Key Disadvantages Starting material (5-iodo-1H-indazole) may require synthesis.Lower reported yield for the iodination step compared to bromination.

Experimental Protocols

Route A: Synthesis of this compound via C-3 Bromination (Hypothetical Protocol based on Analogy)

This protocol is based on established methods for the C-3 bromination of indazoles.[2]

Step 1: Synthesis of 5-iodo-1H-indazole (Illustrative)

The synthesis of the starting material, 5-iodo-1H-indazole, would likely proceed from a suitable commercially available precursor, such as 5-amino-1H-indazole, via a Sandmeyer reaction.

Step 2: 3-Bromination of 5-iodo-1H-indazole

  • To a solution of 5-iodo-1H-indazole (1.0 eq) in acetonitrile (10 mL per gram of substrate), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Route B: Synthesis of this compound via C-3 Iodination

This protocol is adapted from a reliable method for the C-3 iodination of a substituted bromo-1H-indazole.[1]

Step 1: 3-Iodination of 5-bromo-1H-indazole

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in N,N-Dimethylformamide (DMF) (10 mL per gram of substrate), add potassium hydroxide (KOH) (2.0 eq).

  • Add a solution of iodine (I2) (1.5 eq) in DMF (4 mL per gram of iodine) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na2S2O3) and potassium carbonate (K2CO3).

  • A precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield this compound.[1]

Synthesis Route Comparison Workflow

G cluster_route_a Route A: Late-stage C-3 Bromination cluster_route_b Route B: Late-stage C-3 Iodination A_start 5-iodo-1H-indazole A_reagents NBS, MeCN A_start->A_reagents A_product This compound A_reagents->A_product A_advantage Advantage: Potentially higher yield in final step A_product->A_advantage A_disadvantage Disadvantage: Starting material may require synthesis A_product->A_disadvantage B_start 3-bromo-1H-indazole B_reagents I₂, KOH, DMF B_start->B_reagents B_product This compound B_reagents->B_product B_advantage Advantage: Readily available starting material B_product->B_advantage B_disadvantage Disadvantage: Lower reported yield for iodination step B_product->B_disadvantage start Choice of Synthesis Route cluster_route_a cluster_route_a start->cluster_route_a cluster_route_b cluster_route_b start->cluster_route_b

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Substituted Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of potent and selective therapeutic agents. This guide delves into the structure-activity relationship (SAR) studies of substituted 1H-indazole analogs, with a particular focus on the impact of halogenation, drawing insights from various studies on bromo- and iodo-substituted derivatives. While direct comprehensive SAR studies on 3-bromo-5-iodo-1H-indazole analogs are limited in publicly available literature, this comparison synthesizes data from related analogs to provide valuable insights for rational drug design.

Indazole-containing molecules have demonstrated a wide array of pharmacological activities, including potent anti-cancer properties.[1][2] The biological effects of these compounds are often finely tuned by the nature and position of substituents on the indazole ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity of Substituted Indazole Analogs

The following tables summarize the in vitro anti-proliferative activity of various substituted indazole analogs against different cancer cell lines. This data, extracted from multiple studies, highlights how modifications to the indazole core influence their therapeutic potential.

CompoundR1 SubstituentR2 SubstituentTarget Cell LineIC50 (µM)Reference
2a (E)-3,5-dimethoxystyryl4-(4-methylpiperazin-1-yl)phenylMCF-71.15[3]
HCT1164.89[3]
2f (E)-3,5-dimethoxystyryl6-(4-methylpiperazin-1-yl)pyridin-3-yl--[1]
2o (E)-2-chloro-3,5-dimethoxystyryl6-(4-methylpiperazin-1-yl)pyridin-3-yl-Reduced potency vs. 2f[1]
2p 3,5-dimethoxyethyl6-(4-methylpiperazin-1-yl)pyridin-3-yl-Reduced potency vs. 2f[1]
6o --K5625.15[4]
HEK-293 (non-cancerous)33.2[4]
1c --Colon Cancer Cell Lines0.041 - 33.6 (Mean: 1.90)[5]
Melanoma Cell Lines-[5]

Table 1: Anti-proliferative Activity of Various Substituted Indazole Analogs. This table showcases the impact of different substituents on the anti-cancer activity of indazole derivatives. For instance, the introduction of a chlorine atom (compound 2o ) or saturation of a vinyl linker (compound 2p ) led to a decrease in potency compared to compound 2f .[1] Compound 6o demonstrated promising selective activity against the K562 cancer cell line compared to the non-cancerous HEK-293 cell line.[4] Compound 1c showed significant activity against colon and melanoma cell lines.[5]

Insights from SAR Studies

The analysis of various indazole derivatives reveals several key SAR trends:

  • Substitution at the C3 and C6 positions of the indazole ring appears to be crucial for potent anti-proliferative activity.

  • The nature of the substituent at the C6 position can significantly influence the potency and selectivity of the compounds. For example, the presence of a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group in compound 2f was found to be optimal in one study.[1]

  • Modifications to the linker and the aromatic moieties attached to the indazole core can have a substantial impact on activity. A reduction in potency was observed when a vinyl linker was hydrogenated to an ethyl linker.[1]

  • The introduction of a chlorine atom to the styryl moiety at the C3 position also resulted in decreased activity, suggesting that electronic and steric factors at this position are important.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Synthesis of 6-Bromo-3-iodo-1H-indazole

A common precursor for many substituted indazoles is a halogenated indazole. The synthesis of 6-bromo-3-iodo-1H-indazole is a key step in generating a library of analogs for SAR studies.

Procedure: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, KOH (20 mmol, 2.0 equiv.) is added. A solution of I2 (15 mmol, 1.5 equiv.) in DMF (8 mL) is then added dropwise to the mixture, which is stirred at room temperature for 3 hours. The reaction mixture is subsequently poured into an aqueous solution of Na2S2O4 and K2CO3, leading to the precipitation of a white solid. The solid is filtered and dried to yield 6-bromo-3-iodo-1H-indazole.[1][3]

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[4]

Visualizing the Path to Discovery

Diagrams are essential tools for visualizing complex chemical syntheses and biological pathways, aiding in the comprehension of SAR studies.

Synthesis_Workflow cluster_final Final Analogs 6-bromo-1H-indazole 6-bromo-1H-indazole 6-bromo-3-iodo-1H-indazole 6-bromo-3-iodo-1H-indazole 6-bromo-1H-indazole->6-bromo-3-iodo-1H-indazole Iodination KOH_I2_DMF KOH, I2, DMF Analog_Library Library of Analogs for SAR 6-bromo-3-iodo-1H-indazole->Analog_Library Diversification Boronic_Acids_Esters Various Boronic Acids/Esters Pd_catalyst Pd Catalyst

Caption: Synthetic workflow for generating a library of indazole analogs.

SAR_Logic cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Identify Lead Scaffold (e.g., this compound) B Synthesize Analog Library (Vary R1, R2, etc.) A->B C In Vitro Screening (e.g., MTT Assay) B->C D Determine Potency (IC50) C->D E Establish Structure-Activity Relationships (SAR) D->E F Identify Potent & Selective Analogs E->F G Iterative Design of New Analogs F->G G->B Refine Synthesis

Caption: Logical workflow for a typical SAR study.

References

Unraveling the Kinase Inhibitory Landscape of Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibition profiles of various indazole derivatives, with a focus on highlighting the potential of halogenated precursors like 3-bromo-5-iodo-1H-indazole in generating diverse and potent inhibitors. The versatility of the indazole core allows for the development of inhibitors targeting a range of kinases implicated in oncology and other diseases.[1][2][3][4][5] Selectivity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity and limit therapeutic efficacy.[3] This guide delves into the selectivity profiles of different indazole derivatives, offering a valuable resource for researchers in the field, supported by experimental data and detailed methodologies.

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of the kinase activity in vitro. The following table summarizes the IC50 values for representative indazole derivatives against a panel of clinically relevant protein kinases. This allows for a comparison of the potency and selectivity of these compounds.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Indazole-Based PLK4 Inhibitors
Compound C05PLK4< 0.1LCR-263 (positive control)-
Compound 28tPLK474
Pan-BCR-ABL Inhibitor
Compound 5 (AKE-72)BCR-ABL (WT)< 0.5
BCR-ABL (T315I)9
FGFR1 Inhibitors
Compound 14cFGFR19.8
Compound 14dFGFR15.5
GSK-3β Inhibitors
Compound 46GSK-3β640
Compound 50GSK-3β350
Multi-Kinase Inhibitors
Compound 100aTie22.13
VEGFR-23.45
EphB44.71

Table 1: Potency of Representative Indazole Derivatives Against Various Kinase Targets. Data compiled from multiple sources.[6][7]

In addition to direct enzyme inhibition, the cellular activity of these compounds is crucial. For instance, compound C05 demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values of 0.948 µM in IMR-32 (neuroblastoma), 0.979 µM in MCF-7 (breast cancer), and 1.679 µM in H460 (non-small cell lung cancer) cells.[6] Similarly, compound 5 (AKE-72) showed significant anti-leukemic activity against the K-562 cell line with a GI50 value of less than 10 nM.

Kinase Selectivity Profile

To assess the selectivity of these inhibitors, they are often screened against a panel of related kinases. For example, the selectivity of compound C05 was evaluated against nine other kinases at a concentration of 0.5 μM. It exhibited a high inhibition of 87.45% against PLK4 while showing excellent selectivity over other PLK family members like PLK1 and PLK3.[6] Compound 5 (AKE-72), when tested at 50 nM, showed significant inhibition (83.9–99.3%) against a panel of 18 major oncogenic kinases including c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, and VEGFR2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indazole-based kinase inhibitors.

Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)

This protocol describes a crucial step in the synthesis of many indazole-based kinase inhibitors.[6][8]

Materials:

  • 6-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS) or Iodine (I2) and Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride (if using NIS)

  • Sodium thiosulfate (Na2S2O4) and Potassium carbonate (K2CO3) (if using I2/KOH)

Procedure (using NIS):

  • Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.

  • Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Pour the reaction mixture into water.

  • Add saturated aqueous ammonium chloride.

  • Filter the resulting precipitate.

  • Wash the precipitate with water.

  • Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[6]

Procedure (using I2/KOH):

  • To a solution of 6-bromo-1H-indazole (1.0 equivalent) in DMF, add KOH (2.0 equivalents).

  • Add a solution of I2 (1.5 equivalents) in DMF dropwise to the mixture.

  • Stir at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3, which will cause a white solid to precipitate.

  • Filter the solid and dry to give the desired product.[8]

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.[9]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (derivatives of this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The amount of light generated is proportional to the ADP concentration, which reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the indazole derivatives on cancer cell lines.[9][10]

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation.

G cluster_0 Experimental Workflow for Kinase Inhibitor Evaluation A Synthesis of This compound Derivatives B Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™) A->B C Determination of IC50 Values B->C D Kinase Selectivity Profiling C->D E Cell-Based Assays (e.g., MTT, Western Blot) D->E F In Vivo Efficacy Studies E->F G Lead Optimization F->G G->A

General workflow for the discovery and evaluation of kinase inhibitors.

G cluster_1 PLK4 Signaling Pathway in Centrosome Duplication PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Aneuploidy Aneuploidy Centrosome->Aneuploidy Overactivation Cancer Cancer Progression Aneuploidy->Cancer Indazole Indazole Derivative (e.g., Compound C05) Indazole->PLK4 Inhibition

Simplified PLK4 signaling pathway and its inhibition by indazole derivatives.

G cluster_2 BCR-ABL Signaling Pathway in CML BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Apoptosis Indazole Indazole Derivative (e.g., AKE-72) Indazole->BCR_ABL Inhibition

Key downstream pathways of BCR-ABL signaling and its inhibition.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-iodo-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 3-Bromo-5-iodo-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure regulatory compliance and operational safety.

I. Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous substance. Analogous halogenated indazoles are categorized as harmful if swallowed and may cause skin and eye irritation[1][2][3][4]. Therefore, it must be managed as regulated chemical waste.

Key Hazard Classifications for Similar Compounds:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory[1][2].

  • Eye Protection: Safety glasses with side shields or goggles are required[1][2][3][5].

  • Lab Coat: A standard lab coat should be worn to protect from skin contact[1][2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should be conducted within a certified chemical fume hood[1][4][6].

III. Waste Segregation and Collection

Proper segregation is a critical first step in the chemical waste disposal process. As a halogenated organic compound, this compound must not be mixed with other waste streams.

  • Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated container for "Halogenated Organic Waste"[2][6].

  • Solid Waste: Collect the compound in its solid form. Avoid generating dust during transfer[1][2].

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be placed in the designated halogenated waste container[2][6].

  • Container Management: Keep the waste container securely closed except when adding waste. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials[1][2][4]. It is also best practice to use secondary containment to prevent the spread of material in case of a leak[2].

Prohibited Co-mingling: To prevent dangerous chemical reactions and ensure proper disposal, do not mix this waste with:

  • Non-halogenated organic waste[2][6]

  • Acids or bases[2]

  • Oxidizing agents[2]

  • Aqueous waste[2]

IV. Step-by-Step Disposal Protocol

The following procedure outlines the standard operational steps for the disposal of both pure this compound and materials contaminated with it.

  • Pure or Unused Compound:

    • Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container.

    • Perform this transfer within a chemical fume hood to minimize inhalation risk.

    • Ensure the container is properly sealed and labeled with the chemical name and hazard information.

  • Contaminated Labware and Materials:

    • Solid Materials: Place all contaminated disposable solid materials, such as gloves, weighing paper, and absorbent pads, into a sealed plastic bag and then into the solid "Halogenated Organic Waste" container[1][6].

    • Glassware: Decontaminate non-disposable glassware before washing. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures[6].

  • Final Disposal:

    • On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical[2].

    • The final disposal of the "Halogenated Organic Waste" container must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].

    • Ensure that the hazardous waste label on the container is complete and accurate before collection.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Avoid generating dust[1][2].

    • Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container[1][3][4].

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency services and EHS office, providing them with the location and nature of the hazard[1].

    • Prevent entry to the contaminated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_type Identify Waste Type collect Collect in Labeled 'Halogenated Organic Waste' Container waste_type->collect ppe->waste_type store Store Container Securely in a Ventilated Area collect->store minor_spill Minor Spill: Clean with Absorbent spill->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major minor_spill->collect end End: Waste Properly Disposed major_spill->end contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-Bromo-5-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-Bromo-5-iodo-1H-indazole. The following procedures are based on safety data for structurally similar halogenated indazole derivatives and are intended to ensure the safe management of this potentially hazardous chemical.[1][2][3][4][5] It is imperative to supplement this information with a thorough risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound. Due to the potential for harm upon inhalation, skin contact, or ingestion, a comprehensive PPE protocol is mandatory.[2][4][6]

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting EN 166 or equivalent standards. A face shield should be worn over goggles.[3][7]Protects eyes and face from splashes and airborne particles.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect before use and change immediately if contaminated.[1][3]Prevents skin contact with the chemical.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact.[1]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[1]Minimizes inhalation exposure to the compound. The type should be based on a formal risk assessment.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn.Ensures no exposed skin on the feet and protects from spills.[3]

Operational Plan: Step-by-Step Guidance

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Before starting work, verify that all necessary PPE is available and in good condition.[1]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.[2]

  • Avoid the formation of dust when handling the solid material. Use appropriate tools, such as spatulas, for transferring the compound.[1][2]

  • When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.[3]

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

3. In Case of a Spill:

  • Evacuate the immediate area.[2]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[2]

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][4]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.[1]

Disposal Plan

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[3] As a halogenated organic compound, it must be disposed of as hazardous waste.[8]

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated and clearly labeled "Halogenated Organic Solid Waste" container.[3][8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[3] Do not mix with non-halogenated waste.[8]

  • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the liquid halogenated waste container before washing.[8]

2. Final Disposal:

  • Final disposal must be carried out by a licensed and approved hazardous waste disposal facility.[8]

  • The preferred method of disposal is controlled incineration.[8]

  • Do not dispose of this compound down the drain or in regular trash.[8]

Experimental Workflow and Safety Protocols

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Assemble PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 spill Spill? handle2->spill post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Segregate Waste post1->post2 disp1 Store Waste in Labeled Containers post2->disp1 disp2 Arrange Professional Disposal disp1->disp2 spill->handle3 spill_response Evacuate & Follow Spill Protocol spill->spill_response Yes spill_response->post2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.